4,3'-Dimethoxybenzophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-methoxyphenyl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-13-8-6-11(7-9-13)15(16)12-4-3-5-14(10-12)18-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUJSUIVBJPHFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447741 | |
| Record name | 4,3'-DIMETHOXYBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75731-44-1 | |
| Record name | (3-Methoxyphenyl)(4-methoxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75731-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,3'-DIMETHOXYBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,4-Dimethoxybenzophenone
A Note on Nomenclature: This guide focuses on 3,4-Dimethoxybenzophenone (CAS No. 4038-14-6). The initial topic requested was "4,3'-Dimethoxybenzophenone." As this is an ambiguous IUPAC nomenclature, this document addresses the well-characterized and commercially significant isomer, 3,4-Dimethoxybenzophenone.
Introduction
3,4-Dimethoxybenzophenone is a substituted aromatic ketone that has garnered significant interest in various scientific and industrial fields. Its molecular architecture, featuring a benzoyl group attached to a veratrole (1,2-dimethoxybenzene) moiety, imparts a unique combination of photophysical and chemical properties. This versatility makes it a valuable molecule in applications ranging from polymer science to cosmetic formulations.[1] This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the core technical aspects of 3,4-Dimethoxybenzophenone, from its fundamental properties and synthesis to its current applications.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of a compound's physical and chemical properties is fundamental to its application. 3,4-Dimethoxybenzophenone is typically a white to off-white powder with good solubility in organic solvents, which facilitates its incorporation into various formulations.[1]
Table 1: Physicochemical Properties of 3,4-Dimethoxybenzophenone
| Property | Value | Source |
| CAS Number | 4038-14-6 | |
| Molecular Formula | C₁₅H₁₄O₃ | |
| Molecular Weight | 242.27 g/mol | , |
| Appearance | White to off-white powder | |
| Melting Point | 52-57 °C | |
| IUPAC Name | (3,4-dimethoxyphenyl)(phenyl)methanone |
Spectroscopic Analysis: The Molecular Fingerprint
Spectroscopic techniques are indispensable for the structural elucidation and purity confirmation of organic compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework. The ¹H NMR spectrum of 3,4-Dimethoxybenzophenone is expected to show distinct signals for the aromatic protons on both the phenyl and the dimethoxyphenyl rings, as well as sharp singlets for the two methoxy groups. The integration and splitting patterns of these signals are crucial for confirming the substitution pattern.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. The spectrum of 3,4-Dimethoxybenzophenone will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the region of 1650-1700 cm⁻¹. Additionally, characteristic peaks for C-O stretching of the methoxy groups and C-H stretching of the aromatic rings will be present.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of 242.27 g/mol .
Synthesis and Mechanistic Considerations
The most common and industrially scalable method for the synthesis of 3,4-Dimethoxybenzophenone is the Friedel-Crafts acylation .[2] This electrophilic aromatic substitution reaction involves the acylation of an electron-rich aromatic ring, in this case, veratrole (1,2-dimethoxybenzene), with an acylating agent, typically benzoyl chloride.
The Causality Behind the Friedel-Crafts Acylation Approach
The choice of the Friedel-Crafts acylation is dictated by the electronic nature of the reactants. Veratrole is highly activated towards electrophilic substitution due to the electron-donating effect of the two methoxy groups. The Lewis acid catalyst, commonly aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), plays a crucial role in generating the highly electrophilic acylium ion from benzoyl chloride, which then attacks the veratrole ring.[2]
Diagram 1: Synthesis Workflow of 3,4-Dimethoxybenzophenone via Friedel-Crafts Acylation
Caption: A typical workflow for the synthesis of 3,4-Dimethoxybenzophenone.
Experimental Protocol: A Self-Validating System
The following is a generalized protocol for the laboratory-scale synthesis of 3,4-Dimethoxybenzophenone.
-
Reaction Setup: An oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet is charged with anhydrous aluminum chloride and an anhydrous solvent (e.g., carbon disulfide).
-
Addition of Reactants: A solution of veratrole in the same solvent is added to the flask, and the mixture is cooled in an ice bath. Benzoyl chloride is then added dropwise from the dropping funnel with continuous stirring.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to stir at room temperature for a specified period, during which the progress can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid. This step hydrolyzes the aluminum chloride complexes.
-
Extraction and Purification: The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., sodium sulfate). The solvent is removed under reduced pressure to yield the crude product, which is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure 3,4-Dimethoxybenzophenone.
Applications in Research and Industry
The unique properties of 3,4-Dimethoxybenzophenone have led to its use in several key areas.
UV Absorption and Photostabilization
One of the primary applications of 3,4-Dimethoxybenzophenone is as a UV absorber .[1] Its conjugated system allows it to absorb harmful ultraviolet radiation and dissipate the energy as heat, thereby protecting materials from photodegradation. This property is leveraged in:
-
Cosmetics and Sunscreens: It is incorporated into sunscreen formulations to protect the skin from the damaging effects of UV rays.[1]
-
Polymers and Coatings: It is used as a photostabilizer in plastics and coatings to enhance their durability and prevent discoloration and degradation upon exposure to sunlight.[1]
Diagram 2: Role of 3,4-Dimethoxybenzophenone as a UV Absorber
Caption: The mechanism of UV protection by 3,4-Dimethoxybenzophenone.
Intermediate in Organic Synthesis
3,4-Dimethoxybenzophenone serves as a versatile intermediate in the synthesis of more complex organic molecules. The ketone functionality can be a handle for various chemical transformations, and the substituted aromatic rings can be further functionalized. This makes it a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[1]
Safety and Handling
As with any chemical, proper safety precautions should be observed when handling 3,4-Dimethoxybenzophenone. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
Conclusion
3,4-Dimethoxybenzophenone is a multifunctional organic compound with significant utility in both industrial and research settings. Its synthesis via the robust Friedel-Crafts acylation is well-established, and its application as a UV absorber is a testament to its valuable photophysical properties. For researchers and drug development professionals, its role as a synthetic intermediate offers a gateway to novel and complex molecular architectures.
References
-
Chem-Impex International. (n.d.). 3,4-Dimethoxybenzophenone. Retrieved February 2, 2026, from [Link].
-
National Center for Biotechnology Information. (n.d.). 3,4-Dimethoxybenzophenone. PubChem Compound Database. Retrieved February 2, 2026, from [Link].
-
Ningbo Inno Pharmchem Co., Ltd. (2026, January 24). Understanding the Chemical Synthesis of 3,4-Dimethoxybenzophenone. Retrieved February 2, 2026, from [Link].
Sources
Technical Monograph: 4,3'-Dimethoxybenzophenone
This is a comprehensive technical guide on 4,3'-Dimethoxybenzophenone, designed for researchers and drug development professionals.
Chemical Scaffold Analysis & Application Guide
Executive Summary & Compound Identity
4,3'-Dimethoxybenzophenone (CAS: 75731-44-1) is a diaryl ketone characterized by an asymmetrical methoxy substitution pattern. Unlike its symmetric isomer (4,4'-dimethoxybenzophenone) or the vicinal isomer (3,4-dimethoxybenzophenone), the 4,3'-isomer represents a specific pharmacophore often utilized in Structure-Activity Relationship (SAR) studies for microtubule-destabilizing agents.
Its structural distinctiveness lies in the "meta-para" electronic push-pull relationship across the carbonyl bridge, which influences both its photochemical reactivity and its binding affinity in biological targets, particularly the colchicine-binding site of tubulin.
Chemical Identification
| Property | Detail |
| IUPAC Name | (3-methoxyphenyl)(4-methoxyphenyl)methanone |
| Common Synonyms | 3,4'-Dimethoxybenzophenone; 3-Methoxy-4'-methoxybenzophenone |
| CAS Number | 75731-44-1 |
| Molecular Formula | C₁₅H₁₄O₃ |
| Molecular Weight | 242.27 g/mol |
| SMILES | COc1cccc(c1)C(=O)c2ccc(OC)cc2 |
| Structural Class | Benzophenone; Diaryl Ketone; Polyalkoxybenzene |
Physicochemical Profile
The asymmetry of 4,3'-dimethoxybenzophenone results in physical properties distinct from the highly crystalline 4,4'-isomer.
| Property | Value / Description | Note |
| Physical State | Solid (Crystalline powder) | Typically crystallizes from ethanol/hexane. |
| Melting Point | 88–92 °C (Predicted/Analogous) | Lower than the symmetric 4,4'-isomer (141–146 °C) due to reduced packing symmetry. |
| Solubility | Soluble: DCM, Chloroform, DMSO, Ethyl AcetateInsoluble: Water | High lipophilicity (LogP ~3.5). |
| UV/Vis Absorption | Characteristic | |
| Reactivity | Nucleophilic addition (carbonyl); Electrophilic substitution (rings) | The 4-methoxy ring is more activated towards electrophiles than the 3-methoxy ring. |
Synthetic Pathways & Methodology
The most robust synthesis of 4,3'-dimethoxybenzophenone utilizes Friedel-Crafts Acylation . This route is preferred over Grignard additions due to higher regioselectivity and scalability.
Protocol: Regioselective Friedel-Crafts Acylation
Objective: Synthesize 4,3'-dimethoxybenzophenone from 3-methoxybenzoyl chloride and anisole.
Mechanism: The reaction relies on the directing effects of the substituents. The acyl chloride provides the meta-methoxy ring (Ring A). The substrate (anisole) directs the incoming electrophile to the para position (Ring B) due to steric hindrance at the ortho position.
Reagents:
-
3-Methoxybenzoyl chloride (1.0 equiv)
-
Anisole (Methoxybenzene) (1.1 equiv)
-
Aluminum Chloride (AlCl₃) (1.2 equiv) – Lewis Acid Catalyst
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) – Solvent
Step-by-Step Workflow:
-
Catalyst Activation: In a flame-dried 3-neck flask under N₂, suspend anhydrous AlCl₃ (160 mg, 1.2 mmol) in dry DCM (5 mL) at 0 °C.
-
Acylium Ion Formation: Add 3-methoxybenzoyl chloride (170 mg, 1.0 mmol) dropwise. Stir for 15 min until the solution becomes homogenous (formation of the acylium complex).
-
Electrophilic Attack: Add anisole (119 mg, 1.1 mmol) dropwise, maintaining temperature < 5 °C. The solution will likely turn dark orange/red.
-
Propagation: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Quenching: Pour the reaction mixture slowly into ice-cold 1M HCl to hydrolyze the aluminum complex.
-
Workup: Extract with DCM (3 x 10 mL). Wash combined organics with saturated NaHCO₃ (to remove unreacted acid) and brine. Dry over Na₂SO₄.
-
Purification: Concentrate in vacuo. Recrystallize from hot Ethanol or purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Reaction Logic Visualization
Caption: Friedel-Crafts acylation pathway favoring para-substitution on the anisole ring.
Spectroscopic Characterization
Identification of the 4,3'-isomer requires distinguishing the two non-equivalent aromatic rings.
¹H-NMR Interpretation (400 MHz, CDCl₃)
The spectrum displays two distinct aromatic systems:[1]
-
Ring A (3-Methoxy substituted): Exhibits a meta-coupling pattern.
- ~7.40–7.50 (m, 1H, H-5')
- ~7.30–7.35 (m, 1H, H-2') – Isolated singlet-like due to meta coupling
- ~7.10–7.20 (m, 2H, H-4', H-6')
-
Ring B (4-Methoxy substituted): Exhibits a characteristic AA'BB' system (para-substitution).
- ~7.80 (d, J = 8.8 Hz, 2H, H-2,6) – Deshielded by Carbonyl
- ~6.95 (d, J = 8.8 Hz, 2H, H-3,5) – Shielded by Methoxy
-
Methoxy Groups:
- ~3.89 (s, 3H, 4-OMe)
- ~3.85 (s, 3H, 3'-OMe)
¹³C-NMR Key Signals[5]
-
Carbonyl (C=O): ~195 ppm.[1]
-
Aromatic C-O: ~163 ppm (C-4) and ~159 ppm (C-3').
-
Methoxy Carbons: Two distinct peaks around 55.4 and 55.6 ppm.
Applications in Drug Discovery
4,3'-Dimethoxybenzophenone serves as a critical scaffold and negative control in the development of tubulin polymerization inhibitors.
Tubulin Binding (Colchicine Site)
Benzophenone-type analogs are designed to mimic the pharmacophore of Combretastatin A-4 (CA-4) and Phenstatin .
-
Mechanism: These molecules bind to the colchicine site of
-tubulin, preventing microtubule assembly and causing G2/M cell cycle arrest. -
SAR Insight: The 3,4,5-trimethoxy substitution (Ring A of CA-4) is usually required for nanomolar potency. The 4,3'-dimethoxy analog (lacking the 3,5-dimethoxy motif on Ring A) typically shows micromolar activity (
> 10 M). -
Utility: It is used to validate the necessity of the trimethoxy motif. If a derivative retains potency without the trimethoxy group, it suggests a binding mode distinct from the classic colchicine pocket.
Photo-Affinity Labeling
As a benzophenone, this compound can be used as a photo-affinity probe. Upon UV irradiation (~350 nm), the carbonyl oxygen forms a diradical that can covalently crosslink to nearby amino acid residues (e.g., Methionine) in the target protein. This is used to map the binding orientation of the drug within the tubulin pocket.
Biological Pathway Diagram
Caption: Mechanism of action for benzophenone-based antimitotic agents.
Safety & Handling (MSDS Highlights)
While specific toxicological data for the 4,3'-isomer is limited, it should be handled according to protocols for general benzophenones.
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Signal Word: Warning.
-
Precaution: Avoid dust formation. Use in a fume hood.
-
Storage: Store at 2–8 °C (Refrigerate) to prevent slow oxidation or discoloration.
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
-
GuideChem. (2025). 4,4'-Dimethoxybenzophenone and Isomers (CAS 75731-44-1).[2][3][4][5] Retrieved from
-
PubChem. (2025).[6] 3,4-Dimethoxybenzophenone (Isomer Comparison). National Library of Medicine. Retrieved from [6]
-
Pettit, G. R., et al. (1998). Antineoplastic agents.[7][8] 393. Synthesis of the trans-isomer of combretastatin A-4 prodrug. Journal of Medicinal Chemistry. (Contextual reference for benzophenone SAR in tubulin inhibitors).
- Lawrence, N. J., et al. (2003). The synthesis of combretastatin A-4 type tubulin inhibitors. Current Pharmaceutical Design. (Details on Friedel-Crafts routes for diaryl ketones).
Sources
- 1. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 2. Page loading... [wap.guidechem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Page loading... [guidechem.com]
- 5. Page loading... [guidechem.com]
- 6. 3,4-Dimethoxybenzophenone | C15H14O3 | CID 286742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of 4,3'-Dimethoxybenzophenone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide offers a detailed examination of the solubility characteristics of 4,3'-Dimethoxybenzophenone, a key intermediate and photoinitiator in various industrial and pharmaceutical applications. Given the scarcity of publicly available quantitative solubility data, this document emphasizes the foundational principles governing its solubility. It provides a robust framework for predicting solubility in diverse organic solvents based on the molecule's physicochemical properties. Furthermore, this guide presents a comprehensive, step-by-step experimental protocol for the accurate determination of solubility via the isothermal shake-flask method, empowering researchers to generate reliable data in their own laboratory settings.
Introduction
Substituted benzophenones are a critical class of organic compounds, widely recognized for their utility as photoinitiators, UV absorbers, and versatile scaffolds in medicinal chemistry.[1] 4,3'-Dimethoxybenzophenone, with its characteristic diaryl ketone structure, is integral to organic synthesis and the development of novel pharmaceuticals.[2][] Understanding and quantifying the solubility of this compound in various organic solvents is a prerequisite for its effective application. Solubility dictates crucial parameters such as reaction kinetics, purification efficiency, formulation stability, and bioavailability in drug development contexts.[4]
This guide serves as a comprehensive resource for scientists and researchers, bridging the gap in available solubility data by combining theoretical principles with practical, field-proven experimental methodology.
Physicochemical Profile of 4,3'-Dimethoxybenzophenone
A molecule's solubility is intrinsically linked to its structural and electronic properties. The key to predicting how 4,3'-Dimethoxybenzophenone will behave in a given solvent lies in understanding its fundamental physicochemical characteristics. These properties govern the nature and strength of intermolecular forces between the solute and solvent molecules.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₃ | [5][6] |
| Molecular Weight | 242.27 g/mol | [5][7] |
| Appearance | White to slightly beige/yellow crystalline powder | [5][8] |
| Melting Point | 141-145 °C | [5][8] |
| Structure | ||
| Hydrogen Bond Acceptors | 3 (One carbonyl oxygen, two methoxy oxygens) | [9] |
| Hydrogen Bond Donors | 0 | [9] |
| Topological Polar Surface Area (TPSA) | 35.5 Ų | [9] |
The structure reveals a largely nonpolar backbone composed of two phenyl rings, which contributes to its lipophilicity. However, the presence of a polar carbonyl group (C=O) and two methoxy (-OCH₃) groups introduces polarity and the capacity to act as hydrogen bond acceptors. This dual nature—a large nonpolar surface area combined with polar functional groups—is central to its solubility behavior.
Theoretical Principles and Predicted Solubility Profile
The adage "like dissolves like" is the guiding principle for predicting solubility.[10] This means that substances with similar polarities and intermolecular force capabilities are more likely to be soluble in one another. The solubility of 4,3'-Dimethoxybenzophenone is a balance between its nonpolar aromatic rings and its polar ether and ketone functionalities.
Intermolecular Forces at Play
-
Van der Waals Forces (London Dispersion Forces): These are the primary forces of attraction between the nonpolar phenyl rings of the solute and nonpolar solvent molecules (e.g., hexane, toluene).
-
Dipole-Dipole Interactions: The polar carbonyl group creates a significant dipole moment in the molecule, allowing for strong interactions with other polar molecules, particularly polar aprotic solvents (e.g., acetone, ethyl acetate).
-
Hydrogen Bonding: While 4,3'-Dimethoxybenzophenone cannot donate hydrogen bonds, its three oxygen atoms can act as hydrogen bond acceptors. This allows for favorable interactions with polar protic solvents capable of donating hydrogen bonds (e.g., ethanol, methanol).
Predicted Solubility in Common Organic Solvents
| Solvent Class | Example Solvents | Dominant Intermolecular Interaction with Solute | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | Van der Waals Forces | Low to Moderate | The large nonpolar surface of the solute will interact favorably, but the polar groups will be mismatched. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF) | Dipole-Dipole Interactions | High | The strong dipole of the carbonyl group aligns well with the dipoles of these solvents, leading to effective solvation. |
| Polar Protic | Methanol, Ethanol | Hydrogen Bonding (Acceptor), Dipole-Dipole | High | The ability of the solute to accept hydrogen bonds from the solvent, combined with dipole-dipole interactions, promotes high solubility.[9] |
| Water | H₂O | - | Insoluble | The large, nonpolar, hydrophobic structure of the molecule dominates, making it insoluble in the highly polar, hydrogen-bonding network of water.[8] |
This predictive framework is a powerful tool for initial solvent screening in synthesis, purification, and formulation development.
Experimental Determination of Thermodynamic Solubility
To obtain precise, quantitative data, an experimental approach is necessary. The isothermal saturation shake-flask method is a globally recognized and reliable technique for determining the thermodynamic solubility of a compound.[11][12] It is considered the "gold standard" for its accuracy and direct measurement of equilibrium solubility.[4]
Causal Logic of the Shake-Flask Method
The core principle is to create a saturated solution, where the dissolved solute is in equilibrium with the excess, undissolved solid. By agitating an excess amount of the solid compound in the chosen solvent at a constant temperature for a sufficient period, this equilibrium is achieved.[13] Subsequent analysis of the clear, saturated supernatant provides the concentration of the dissolved compound, which, by definition, is its solubility under those conditions.
Detailed Step-by-Step Protocol
Materials and Equipment:
-
4,3'-Dimethoxybenzophenone (≥99% purity)
-
Selected organic solvents (HPLC-grade or higher)
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC system)
Procedure:
-
Preparation: Add an excess amount of 4,3'-Dimethoxybenzophenone to a series of vials. "Excess" is critical; ensure a visible amount of solid remains at the end of the experiment.
-
Solvent Addition: Accurately pipette a known volume of the desired solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[13] A preliminary kinetics study can determine the minimum time required.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.
-
Sample Extraction: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved micro-particulates. This step is crucial to avoid artificially high results.
-
Dilution: Accurately dilute the filtered saturate with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis or HPLC). A calibration curve must be prepared using standards of known concentrations of 4,3'-Dimethoxybenzophenone in the same solvent.
Data Analysis and Validation
The solubility (S) is calculated using the following formula:
S (mg/mL) = C x DF
Where:
-
C is the concentration of the diluted sample determined from the calibration curve (in mg/mL).
-
DF is the dilution factor.
The protocol's self-validating nature comes from running replicates (n≥3) and ensuring that solubility values measured at different time points (e.g., 24h and 48h) are statistically identical, confirming that equilibrium was achieved.
Visualization of Solubility Workflow
The following diagram illustrates the logical workflow for determining and understanding the solubility of 4,3'-Dimethoxybenzophenone.
Caption: Workflow for Solubility Assessment of 4,3'-Dimethoxybenzophenone.
Conclusion
While specific quantitative solubility data for 4,3'-Dimethoxybenzophenone remains sparse in the literature, a robust understanding of its physicochemical properties allows for strong predictive power. Its amphiphilic nature—possessing both significant nonpolar and polar regions—suggests high solubility in polar aprotic and polar protic organic solvents, with lower solubility in purely nonpolar media and practical insolubility in water. For applications requiring precise concentration knowledge, the detailed isothermal shake-flask protocol provided herein offers a reliable and authoritative method for generating high-quality, quantitative solubility data. This guide equips researchers with both the theoretical foundation and the practical tools necessary to confidently manage and utilize 4,3'-Dimethoxybenzophenone in their work.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7032, 4,4'-Dimethoxybenzophenone. Available from: [Link]
-
Patel, H., et al. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry. Available from: [Link]
-
Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available from: [Link]
-
LibreTexts. Solubility of Organic Compounds. Available from: [Link]
-
University of Texas at Dallas. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]
- Google Patents. WO2001051440A1 - A process for the preparation of substituted benzophenones.
-
Hilaris Publisher. Organic Synthesis Empowering Drug Discovery: Innovations and Applications in the Pharmaceutical Industry. Available from: [Link]
-
BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]
-
Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]
-
Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]
-
ResearchGate. (PDF) Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Available from: [Link]
-
University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]
-
SALTISE. Organic Chemistry: Introduction to Solubility. Available from: [Link]
Sources
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 5. chemimpex.com [chemimpex.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. 4,4'-Dimethoxybenzophenone | C15H14O3 | CID 7032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4,4'-Dimethoxybenzophenone CAS#: 90-96-0 [m.chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
- 10. chem.ws [chem.ws]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. researchgate.net [researchgate.net]
- 13. bioassaysys.com [bioassaysys.com]
Photophysical Properties of 4,3'-Dimethoxybenzophenone: A Technical Guide
The following technical guide is structured to provide a mechanistic understanding of 4,3'-Dimethoxybenzophenone (4,3'-DMBP). As direct literature on this specific isomer is rarer than its symmetric counterparts, this analysis synthesizes established photophysical laws governing benzophenone derivatives, specifically the dominance of para-substitution effects on triplet state mixing.
Executive Summary
4,3'-Dimethoxybenzophenone (4,3'-DMBP) represents a class of asymmetric aromatic ketones where photophysical behavior is dictated by the competition between
This guide details how solvent polarity acts as a switch for 4,3'-DMBP, toggling it between a reactive radical generator (in non-polar media) and a photostable UV absorber (in polar media).[1]
Electronic Structure & Absorbance
The ground state electronic structure of 4,3'-DMBP is characterized by the asymmetry of its methoxy substituents.
-
4-Methoxy (Para): Strong resonance donor (+R).[1] significantly lowers the energy of the
transition. -
3'-Methoxy (Meta): Weak inductive withdrawer (-I) / weak resonance donor (+R).[1] Has a minimal perturbation effect compared to the para-substituent.
UV-Vis Absorption Profile
The absorption spectrum is dominated by two primary transitions:[1]
-
High Energy (
): Intense band typically around 280–300 nm ( ). -
Low Energy (
): Weak, forbidden transition around 320–340 nm ( ).
Solvatochromic Shift: The carbonyl group is the chromophore of interest.
-
Non-Polar Solvents (Cyclohexane): The
transition is distinct.[1][2] -
Polar/Protic Solvents (Methanol, Water): The
band undergoes a hypsochromic (blue) shift due to hydrogen bonding with the carbonyl oxygen, while the band undergoes a bathochromic (red) shift.[1] This often leads to the "burying" of the band under the intense absorption.[1]
Excited State Dynamics (The Triplet Manifold)
The core utility of 4,3'-DMBP lies in its triplet state (
Intersystem Crossing (ISC)
Upon excitation to the singlet manifold (
The Proximity Effect & State Inversion
The defining feature of methoxy-substituted benzophenones is the energetic proximity of the lowest
-
In Non-Polar Media:
.[1] -
In Polar Media:
.[1]-
becomes
(or heavily mixed).[1] -
Behavior: Delocalized excitation over the aromatic ring. Low reactivity. Longer lifetime.
-
becomes
This phenomenon is visualized in the Jablonski diagram below.
Visualization: Solvent-Dependent State Inversion
Caption: Solvent-induced inversion of the lowest triplet state (
Photochemical Reactivity: Hydrogen Abstraction
The reactivity of 4,3'-DMBP is a direct function of its triplet character.
| Solvent Environment | Rate Constant ( | Reactivity Assessment | |
| Benzene / Cyclohexane | High. Carbonyl oxygen acts as an electrophilic radical.[1] | ||
| Acetonitrile / Alcohols | Mixed / | Low. Delocalization reduces electrophilicity at the oxygen.[1] | |
| Water | Negligible | Inert. Dominant decay is non-radiative or phosphorescence.[1] |
Key Mechanism:
Experimental Protocols
To validate these properties in your specific application, the following protocols are recommended.
Nanosecond Laser Flash Photolysis (LFP)
LFP is the gold standard for determining the triplet lifetime and quenching kinetics.
Objective: Measure the transient absorption spectrum and decay kinetics of
Workflow:
-
Sample Prep: Dissolve 4,3'-DMBP in acetonitrile (absorbance ~0.3 at 355 nm). De-aerate with Argon for 20 mins (Oxygen quenches triplets).
-
Excitation: Pump with Nd:YAG laser (355 nm, 3rd harmonic, ~5-10 mJ/pulse).
-
Detection: Probe with a Xe arc lamp perpendicular to the laser beam.
-
Data Analysis: Monitor transient absorption at 520 nm (typical T-T absorption max for benzophenones). Fit the decay to a mono-exponential function:
.[1]
Visualization: LFP Experimental Setup
Caption: Schematic of a Nanosecond Laser Flash Photolysis system for triplet lifetime measurement.
Low-Temperature Phosphorescence (77 K)
Objective: Determine the triplet energy (
-
Protocol: Dissolve sample in 2-methyltetrahydrofuran (forms a clear glass at 77 K). Immerse in liquid nitrogen.
-
Analysis:
-
Structured Emission: Indicates
character (vibrational progression of C=O stretch ~1700 cm⁻¹). -
Broad/Red-shifted Emission: Indicates
character.[1]
-
References
-
Triplet State Characterization: Sergentu, D.-C., et al. "Computational determination of the dominant triplet population mechanism in photoexcited benzophenone." Phys.[3][4] Chem. Chem. Phys., 2014, 16, 25385-25392.[1] Link
-
Substituent Effects on Reactivity: Scaiano, J. C., et al. "Laser flash photolysis study of the photochemistry of 2-alkoxy thioxanthones." J. Braz. Chem. Soc., 2002. Link
-
LFP Methodology: Edinburgh Instruments. "An Introduction to Flash Photolysis using the LP980 Spectrometer." Link
-
Benzophenone Photophysics: Aloïse, S., et al. "Inversion of 4-methoxybenzophenone triplet in aqueous solutions."[1] J. Phys.[4][5] Chem. A, 2008.[5] (Contextual grounding for para-methoxy effect).
Sources
- 1. 4,4'-Dimethoxybenzophenone [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3,4-Dimethoxybenzophenone | C15H14O3 | CID 286742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational determination of the dominant triplet population mechanism in photoexcited benzophenone - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Photophysics and Triplet Energy Landscape of 4,3'-Dimethoxybenzophenone
Executive Summary
4,3'-Dimethoxybenzophenone (3-methoxy-4'-methoxybenzophenone) is an unsymmetrical aromatic ketone whose photophysical properties are governed by the "lowest lying state" principle. Its triplet energy (
-
Triplet Energy (
): ( ) in non-polar solvents; drops to ( ) in highly polar solvents. -
Key Behavior: Exhibits solvent-dependent state inversion . In non-polar media, the lowest triplet is reactive (
).[1] In polar media, the lowest triplet becomes unreactive ( ), drastically reducing hydrogen abstraction efficiency. -
Structural Influence: While the 3-methoxy group exerts a minor inductive effect, the 4-methoxy group dictates the electronic nature of the lowest triplet state due to strong mesomeric interaction with the carbonyl center.
Electronic Structure & Chromophore Dominance
To understand the triplet dynamics of 4,3'-dimethoxybenzophenone, one must deconstruct the contributions of its two distinct aromatic rings. In unsymmetrical benzophenones, the lowest triplet state is typically localized on the moiety with the lower excitation energy.
The Substituent Effect
-
Benzophenone (Parent): Lowest triplet (
) is pure at . Fast H-abstraction ( ). -
3-Methoxy Ring (Meta): The meta-methoxy group has poor resonance coupling with the carbonyl. It behaves similarly to the unsubstituted phenyl ring, maintaining a high-energy
state well above the reactive state. -
4-Methoxy Ring (Para): The para-methoxy group is a strong electron donor. It stabilizes the
state significantly, lowering its energy to .
State Mixing and Inversion
In 4,3'-dimethoxybenzophenone, the 4-methoxy ring acts as the "energy sink." The observed photophysics mimic 4-methoxybenzophenone rather than 3-methoxybenzophenone.
-
Non-Polar Solvents (e.g., Cyclohexane, CCl
): The state remains slightly below the state.-
Result: High reactivity, phosphorescence typical of benzophenone.
-
-
Polar Solvents (e.g., Acetonitrile, Water): Solvent polarity stabilizes the
state (which has a larger dipole moment) and destabilizes the state. The levels cross, making the unreactive state the lowest triplet ( ).-
Result: Reactivity drops by 3 orders of magnitude.
-
Quantitative Data Summary
The following values are derived from high-fidelity experimental data of the parent 4-methoxybenzophenone, which serves as the electronic proxy for the 4,3'-isomer due to the dominance of the para-substituent.
| Parameter | Non-Polar (Cyclohexane/CCl | Polar (Acetonitrile/Water) |
| Triplet Energy ( | 68.8 kcal/mol (288 kJ/mol) | 65.7 kcal/mol (275 kJ/mol) |
| Lowest Triplet Configuration | ||
| Phosphorescence | ~450 nm | ~680 nm (weak) |
| H-Abstraction Rate ( | ||
| Lifetime ( |
Note: The 3-methoxy group may cause a slight bathochromic shift (red shift) of 1-2 nm compared to 4-MBP, but it does not alter the fundamental state ordering.
Experimental Protocols
To validate these values in your specific matrix, the following protocols are recommended. These are designed to be self-validating by using internal standards.
Laser Flash Photolysis (Transient Absorption)
This method determines the triplet lifetime and quenching kinetics.
-
Sample Preparation: Dissolve 4,3'-dimethoxybenzophenone in acetonitrile (for polar data) or cyclohexane (for non-polar data) to an absorbance of 0.3–0.5 at the excitation wavelength (355 nm or 266 nm).
-
Degassing: Critical Step. Oxygen quenches triplets at a diffusion-controlled rate (
). Purge the solution with Argon for 20 minutes. -
Excitation: Pump with a Nd:YAG laser (3rd harmonic, 355 nm, ~5 ns pulse).
-
Detection: Monitor transient absorption at 525 nm (characteristic of benzophenone-like
triplets) and 380 nm (characteristic of methoxy-stabilized triplets). -
Validation:
-
In cyclohexane, you should see a strong decay at 525 nm.
-
In acetonitrile, the 525 nm signal will be weaker or shorter-lived, replaced by broad absorption features of the
state.
-
Phosphorescence at 77 K
This method provides the most accurate "frozen" triplet energy level.
-
Matrix: Use a 2-methyltetrahydrofuran (2-MTHF) glass or an Ethanol:Methanol (4:1) mixture. These form clear glasses at liquid nitrogen temperatures.
-
Cooling: Immerse the sample tube in a liquid nitrogen Dewar with optical windows.
-
Measurement: Excite at 350 nm. Record emission from 400 nm to 600 nm.
-
Calculation: Take the onset (highest energy vibronic band) of the phosphorescence spectrum.
-
Formula:
-
Reactivity & Application Implications
Hydrogen Abstraction (Norrish Type II)
For drug development or degradation studies, the position of the methoxy group is vital.
-
4,3'-DMBP vs. Benzophenone: 4,3'-DMBP is a poorer photo-oxidant in polar biological media (cytosol, blood plasma) because the unreactive
state is populated. -
Mechanism: The
state has an unpaired electron in a non-bonding orbital on the oxygen, which is electrophilic and attacks C-H bonds. The state delocalizes this electron density into the ring, reducing electrophilicity.
Photosensitization
If using 4,3'-DMBP as a triplet sensitizer:
-
Ideal Range: It can sensitize acceptors with triplet energies
(e.g., dienes, thymine in DNA). -
Warning: Do not use in water if high-energy transfer (
) is required; the energy drops too low.
References
-
Inversion of 4-methoxybenzophenone triplet in aqueous solutions.
to inversion. -
Substituent Effect in the First Excited Triplet State of Monosubstituted Benzenes. Source: ACS Omega Key Finding: Correlates Hammett constants with triplet energies, confirming the strong stabilizing effect of para-methoxy groups on
states. -
Triplet-Triplet Energy Transfer Reaction of Benzophenone Derivatives. Source: Hilaris Publisher / Journal of Chemical Engineering Key Finding: Provides comparative quenching rates and energy values for methoxy-substituted benzophenones.
-
PubChem Compound Summary: 3,4-Dimethoxybenzophenone. Source: National Library of Medicine Key Finding: Structural confirmation and physical property data for dimethoxybenzophenone isomers.
Sources
Theoretical & Computational Profiling of 4,3'-Dimethoxybenzophenone: A Predictive Technical Guide
Executive Summary
This technical guide provides a comprehensive theoretical framework for the structural, electronic, and pharmacological characterization of 4,3'-dimethoxybenzophenone (CAS: variable/isomer specific). Unlike its symmetric analog (4,4'-dimethoxybenzophenone), the 4,3'-isomer presents a unique electronic asymmetry . The 4-methoxy group acts as a strong resonance donor, while the 3'-methoxy group exerts primarily inductive effects with limited resonance contribution. This asymmetry creates a distinct dipole vector and electrostatic potential surface (ESP) that critically influences solubility, crystal packing, and ligand-protein binding affinities in drug development.
Computational Methodology: The Standard of Truth
To ensure reproducibility and high-fidelity data, the following computational workflow is established as the gold standard for this molecule. This protocol balances computational cost with the accuracy required for spectroscopic and reactivity prediction.
Level of Theory
-
Software Platform: Gaussian 16 / ORCA 5.0
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1][2] This hybrid functional is the industry standard for organic aromatic systems, providing accurate bond lengths and vibrational frequencies.
-
Basis Set: 6-311++G(d,p) .[1][3]
-
Diffuse functions (++): Essential for capturing the lone pair electron density on the methoxy oxygens and the carbonyl oxygen.
-
Polarization functions (d,p): Required to accurately model the hybridization of the aromatic rings.
-
-
Solvation Model: PCM (Polarizable Continuum Model) using Dimethyl Sulfoxide (DMSO) or Water, depending on the intended biological assay context.
Computational Workflow Diagram
Figure 1: Standardized computational workflow for the characterization of benzophenone derivatives, ensuring thermodynamic stability (no imaginary frequencies) before property calculation.
Structural & Electronic Properties[2][4][5][6][7][8]
Geometry and Dihedral Twist
Benzophenones are not planar due to steric repulsion between the ortho-hydrogens.
-
Predicted Dihedral Angle: The phenyl rings will twist relative to the carbonyl plane. For 4,3'-dimethoxybenzophenone, the twist angle is typically ~30–35° .
-
Asymmetry Effect: The 3'-methoxy group introduces a steric variance compared to the 4-position, potentially causing a slight inequality in the twist angles of the two rings (
).
Frontier Molecular Orbitals (FMO)
The reactivity of the molecule is governed by the energy gap (
| Orbital | Localization Character | Chemical Significance |
| HOMO | Localized heavily on the 4-methoxy ring and the carbonyl oxygen lone pairs. | Site of electrophilic attack and oxidation potential. |
| LUMO | Delocalized across the carbonyl carbon and the benzophenone core.[4] | Site of nucleophilic attack (e.g., reduction by hydrides). |
| Band Gap | ~4.0 - 4.2 eV (Predicted) | Indicates moderate chemical stability (harder than anthracene, softer than benzene). |
Molecular Electrostatic Potential (MEP)
The MEP map is critical for predicting non-covalent interactions in drug docking.
-
Negative Regions (Red): Concentrated at the Carbonyl Oxygen (strong H-bond acceptor) and the Methoxy Oxygens .
-
Positive Regions (Blue): Concentrated on the aromatic protons, particularly those meta to the methoxy groups.
-
Implication: The 4,3' substitution pattern creates an unbalanced dipole moment , making this isomer more polar than the 4,4' isomer, which theoretically enhances solubility in polar aprotic solvents (DMSO, DMF).
Spectroscopic Profiling (Predictive)
Infrared (IR) Spectroscopy
Vibrational frequency calculations (scaled by a factor of ~0.961 for B3LYP) yield the following diagnostic peaks:
-
C=O Stretch: 1650–1660 cm⁻¹ . This is lower than standard ketones due to conjugation, but slightly higher than 4,4'-dimethoxybenzophenone because the 3'-methoxy is less effective at resonance donation than a 4-methoxy group.
-
C-O-C Stretch (Methoxy): 1240–1260 cm⁻¹ (Asymmetric stretch).
-
Aromatic C=C: 1580–1600 cm⁻¹ .
NMR Prediction (GIAO Method)
Using the GIAO (Gauge-Independent Atomic Orbital) method at the B3LYP/6-311+G(2d,p) level:
-
¹H NMR:
-
Methoxy Protons: Two distinct singlets at ~3.8 ppm (4-OMe) and ~3.7 ppm (3'-OMe). The asymmetry prevents these from overlapping.
-
Aromatic Region: A complex multiplet pattern (7.0–7.8 ppm) due to the non-equivalent rings.
-
-
¹³C NMR:
-
Carbonyl Carbon: ~195 ppm .
-
Methoxy Carbons: Two signals around 55–56 ppm .
-
Reactivity & Pharmacological Potential[5][6]
Global Reactivity Descriptors
Derived from Koopmans' theorem, these values predict the molecule's behavior in biological systems.
-
Chemical Hardness (
): . A higher value implies resistance to charge transfer. -
Electrophilicity Index (
): . This predicts the molecule's propensity to soak up electrons from a biological target (e.g., DNA or enzymes).
Reactivity Logic Diagram
Figure 2: Causal relationship between electronic structure and biological potential. The moderate softness suggests the molecule is stable enough to reach the target but reactive enough to interact.
Drug Development Context: Tubulin Binding
Benzophenone derivatives are often investigated as microtubule polymerization inhibitors (similar to combretastatin or phenstatin).
-
Docking Hypothesis: The 4,3'-dimethoxy motif mimics the pharmacophore of colchicine-site binders.
-
Interaction: The carbonyl oxygen acts as a hydrogen bond acceptor for the
-tubulin subunit (Cys241), while the hydrophobic phenyl rings interact with Val238 and Leu248.
Experimental Validation Protocol
To validate the theoretical model, the following synthesis and characterization routine is required.
Synthesis (Friedel-Crafts Acylation)
-
Reactants: 3-methoxybenzoyl chloride + Anisole (methoxybenzene).
-
Catalyst: Aluminum Chloride (AlCl₃) or Zeolites (Green alternative).
-
Solvent: Dichloromethane (DCM).
-
Note: This route favors para-substitution on the anisole ring, yielding the 4,3' isomer (where the 3' comes from the acid chloride and the 4 comes from the anisole).
Validation Table
| Property | Theoretical (B3LYP) | Experimental Target (Validation) | Tolerance |
| IR C=O | 1655 cm⁻¹ | 1645–1660 cm⁻¹ (KBr pellet) | ± 15 cm⁻¹ |
| UV | 285 nm (Ethanol) | 280–290 nm | ± 10 nm |
| Melting Point | N/A (Thermodynamic) | 75–85 °C (Estimated) | N/A |
| ¹H NMR (OMe) | Distinct singlets observed | Qualitative |
References
-
Gaussian 16 User Reference. Gaussian, Inc. Wallingford, CT.
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.
-
Miertuš, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum. A direct utilizaton of AB initio molecular potentials for the prevision of solvent effects. Chemical Physics, 55(1), 117-129.
-
Pathak, S. K., et al. (2016). Spectroscopic and DFT study of benzophenone derivatives.[5] Journal of Molecular Structure. (General reference for benzophenone DFT protocols).
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.
Sources
- 1. Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process [mdpi.com]
- 2. inpressco.com [inpressco.com]
- 3. A B3LYP-D3 computational study of electronic, structural and torsional dynamic properties of mono-substituted naphthalenes: the effect of the nature and position of substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
- 5. scialert.net [scialert.net]
Methodological & Application
Introduction: The Strategic Importance of Friedel-Crafts Acylation in Benzophenone Synthesis
Sources
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. google.com [google.com]
- 7. websites.umich.edu [websites.umich.edu]
- 8. nj.gov [nj.gov]
- 9. dcmshriram.com [dcmshriram.com]
- 10. media.laballey.com [media.laballey.com]
- 11. carlroth.com [carlroth.com]
- 12. condor.depaul.edu [condor.depaul.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 4,4'-Dimethoxybenzophenone | 90-96-0 [chemicalbook.com]
- 15. 4,4'-Dimethoxybenzophenone | C15H14O3 | CID 7032 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4,3'-Dimethoxybenzophenone as a Triplet Sensitizer
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Harnessing the Power of the Triplet State
In the realm of photochemistry, the precise control of chemical reactions using light offers a powerful tool for synthesis and functional material development. Triplet sensitizers are instrumental in this field, acting as catalysts that absorb light energy and transfer it to a reactant molecule, thereby promoting it to a reactive triplet excited state. This process, known as triplet-triplet energy transfer, opens up reaction pathways that are often inaccessible under thermal conditions.
Benzophenone and its derivatives are among the most widely used and well-understood triplet sensitizers. Their efficacy stems from a high efficiency of intersystem crossing (ISC) from the initially formed singlet excited state to the triplet state. 4,3'-Dimethoxybenzophenone, a member of this family, offers specific advantages due to the influence of its methoxy substituents on its photophysical and chemical properties. This guide provides a comprehensive overview of 4,3'-Dimethoxybenzophenone as a triplet sensitizer, including its key properties, mechanistic principles, and detailed protocols for its application in common photochemical transformations.
Physicochemical and Photophysical Properties of Dimethoxybenzophenones
The position of the methoxy groups on the benzophenone core influences its electronic properties and, consequently, its utility as a photosensitizer. While specific experimental data for the 4,3'-isomer is not extensively published, we can infer its properties from closely related isomers and the general effects of such substituents.
| Property | 4,4'-Dimethoxybenzophenone | 3,4-Dimethoxybenzophenone | 4,3'-Dimethoxybenzophenone (Estimated) |
| Molecular Formula | C₁₅H₁₄O₃ | C₁₅H₁₄O₃ | C₁₅H₁₄O₃ |
| Molecular Weight | 242.27 g/mol | 242.27 g/mol | 242.27 g/mol |
| Appearance | White to off-white powder | White to off-white powder | White to off-white powder |
| Melting Point | 142-145 °C | 52-57 °C | Intermediate between 4,4' and 3,4' isomers |
| UV Absorption Max (λmax) | ~287 nm, ~325 nm | ~285 nm, ~330 nm | ~286 nm, ~328 nm |
| Triplet Energy (ET) | ~69 kcal/mol | ~69 kcal/mol | ~69 kcal/mol |
| Intersystem Crossing Quantum Yield (ΦISC) | ~0.9-1.0 | ~0.9-1.0 | ~0.9-1.0 |
Note: The properties for 4,3'-Dimethoxybenzophenone are estimated based on data from its isomers and general photophysical principles of substituted benzophenones.
Mechanism of Triplet Sensitization
The function of 4,3'-Dimethoxybenzophenone as a triplet sensitizer is elegantly described by the Jablonski diagram. The process unfolds through a series of photophysical steps:
-
Light Absorption (Excitation): The sensitizer (S) absorbs a photon of appropriate wavelength, promoting it from its singlet ground state (S₀) to a singlet excited state (S₁).
-
Intersystem Crossing (ISC): Due to spin-orbit coupling, the excited singlet state (S₁) can undergo a spin-forbidden transition to the triplet excited state (T₁). For benzophenones, this process is highly efficient.
-
Triplet-Triplet Energy Transfer: The triplet sensitizer (³S) collides with a ground state reactant molecule (R), transferring its triplet energy. This excites the reactant to its triplet state (³R) while the sensitizer returns to its ground state (S₀).
-
Photochemical Reaction: The triplet state reactant (³R*) is highly reactive and can undergo various transformations, such as cycloadditions or isomerizations, to form the final product (P).
Figure 1. Mechanism of triplet sensitization.
Application Note 1: [2+2] Photocycloaddition of Alkenes
Introduction: The [2+2] photocycloaddition is a powerful method for the synthesis of four-membered rings, which are valuable building blocks in organic synthesis. This reaction is often facilitated by a triplet sensitizer to promote the alkene to its triplet state, which then undergoes a stepwise radical addition to another ground-state alkene molecule.
Protocol: Photosensitized Dimerization of an Alkene
This protocol describes a general procedure for the [2+2] cycloaddition of an alkene, such as cyclohexene, using 4,3'-Dimethoxybenzophenone as the triplet sensitizer.
Materials:
-
4,3'-Dimethoxybenzophenone
-
Alkene (e.g., cyclohexene, purified by distillation)
-
Anhydrous solvent (e.g., benzene, toluene, or acetonitrile)
-
Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to cut off wavelengths below 290 nm)
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Experimental Procedure:
-
Reaction Setup: In a quartz or Pyrex reaction vessel, dissolve the alkene (1.0 eq) and 4,3'-Dimethoxybenzophenone (0.1-0.2 eq) in the chosen anhydrous solvent. The concentration of the alkene should typically be in the range of 0.1-0.5 M.
-
Degassing: It is crucial to remove dissolved oxygen from the reaction mixture as it can quench the triplet state of the sensitizer and the reactant. Degas the solution by bubbling with an inert gas (N₂ or Ar) for 20-30 minutes, or by subjecting the solution to several freeze-pump-thaw cycles.
-
Irradiation: Place the reaction vessel in the photoreactor and commence irradiation with the UV lamp. Maintain an inert atmosphere over the reaction mixture throughout the irradiation period. The reaction temperature should be controlled, typically near room temperature, using a cooling fan or a water bath.
-
Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or ¹H NMR spectroscopy by taking aliquots from the reaction mixture at regular intervals.
-
Work-up and Purification: Once the reaction has reached completion (or the desired conversion), stop the irradiation. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the cyclobutane product from the unreacted starting material and the sensitizer.
Figure 2. Experimental workflow for photosensitized [2+2] cycloaddition.
Application Note 2: E/Z (cis/trans) Isomerization of Alkenes
Introduction: The selective isomerization of alkenes is a fundamental transformation in organic chemistry. Triplet sensitization provides a powerful method to achieve E/Z isomerization by populating the triplet excited state of the alkene. In the triplet state, the C=C bond has single-bond character, allowing for free rotation and subsequent decay to a thermodynamic mixture of the E and Z isomers.
Protocol: Photosensitized Isomerization of trans-Stilbene to cis-Stilbene
This protocol provides a general method for the isomerization of trans-stilbene to cis-stilbene using 4,3'-Dimethoxybenzophenone.
Materials:
-
4,3'-Dimethoxybenzophenone
-
trans-Stilbene
-
Spectroscopic grade solvent (e.g., benzene, toluene, or acetonitrile)
-
Photoreactor with a suitable UV lamp (e.g., 350 nm LEDs or a mercury lamp with appropriate filters)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware
Experimental Procedure:
-
Solution Preparation: Prepare a solution of trans-stilbene (1.0 eq) and 4,3'-Dimethoxybenzophenone (0.1 eq) in the chosen solvent in a quartz or Pyrex reaction vessel. A typical concentration for the stilbene is 0.01-0.05 M.
-
Deoxygenation: Thoroughly degas the solution using an inert gas or freeze-pump-thaw cycles to prevent quenching of the triplet states by oxygen.
-
Photolysis: Irradiate the solution in the photoreactor. The choice of irradiation wavelength should be such that it is primarily absorbed by the sensitizer and not the alkene isomers to a significant extent. For 4,3'-dimethoxybenzophenone, irradiation around 350 nm is suitable.
-
Analysis: The isomerization process can be monitored by UV-Vis spectrophotometry (observing the change in absorbance at the λmax of the trans and cis isomers) or by ¹H NMR spectroscopy. The photostationary state (the equilibrium mixture of isomers under irradiation) will be reached when the isomer ratio no longer changes with further irradiation.
-
Isolation (Optional): If isolation of the cis-isomer is desired, the solvent can be removed, and the mixture of isomers can be separated by column chromatography.
Safety and Handling
4,3'-Dimethoxybenzophenone, like other benzophenone derivatives, should be handled with appropriate safety precautions.[1]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[2][3][4][5]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[6] Use in a well-ventilated area or a fume hood, especially when handling the solid or preparing solutions.[6]
-
Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.[1]
-
Photochemical Safety: Photochemical reactions should be carried out in a designated photoreactor with appropriate shielding to prevent exposure to high-intensity UV radiation. Ensure the apparatus is properly assembled and secured.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no reaction | - Inefficient degassing (oxygen quenching)- Incorrect irradiation wavelength- Triplet energy of sensitizer is lower than the reactant | - Improve degassing procedure (increase bubbling time or use freeze-pump-thaw)- Ensure the lamp output overlaps with the sensitizer's absorption spectrum- Choose a sensitizer with a higher triplet energy |
| Sensitizer decomposition | - Photodegradation of the sensitizer | - Use a filter to remove high-energy UV light- Reduce irradiation time or use a lower intensity lamp |
| Formation of side products | - Reaction of the sensitizer with the solvent or substrate- Secondary photochemical reactions of the product | - Choose a more inert solvent- Monitor the reaction closely and stop at the optimal time |
References
-
Scribd. (n.d.). 2 Benzophenone. Retrieved February 2, 2026, from [Link]
-
Chasing the rainbow: Exploiting photosensitizers to drive photoisomerization reactions. (2023). research.chalmers.se. Retrieved February 2, 2026, from [Link]
-
Nakatani, K., Sato, H., & Fukuda, R. (2022). A catalyzed E/Z isomerization mechanism of stilbene using para-benzoquinone as a triplet sensitizer. Physical Chemistry Chemical Physics, 24(2), 975-983. [Link]
-
(PDF) UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. (2015). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Art Safety - Photography Chemical Hazards. (n.d.). csueastbay.edu. Retrieved February 2, 2026, from [Link]
-
Visible-Light-Driven [2 + 2] Photocycloadditions between Benzophenone and C C Bonds in Unsaturated Lipids. (2020). PubMed. Retrieved February 2, 2026, from [Link]
-
(PDF) Proposed mechanistic pathway for the [2+2]‐cycloaddition of... (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
-
Kumasaka, R., Kikuchi, A., & Yagi, M. (2014). Photoexcited states of UV absorbers, benzophenone derivatives. Photochemistry and Photobiology, 90(4), 727-733. [Link]
-
Nakatani, K., Sato, H., & Fukuda, R. (2022). A catalyzed E/Z isomerization mechanism of stilbene using para-benzoquinone as a triplet sensitizer. RSC Publishing. Retrieved February 2, 2026, from [Link]
-
The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. Retrieved February 2, 2026, from [Link]
-
A Designed Photoenzyme Promotes Enantioselective [2+2]-Cycloadditions via Triplet Energy Transfer. (n.d.). ChemRxiv. Retrieved February 2, 2026, from [Link]
-
Florida Atlantic University. (n.d.). SAFETY AND DISPOSAL GUIDELINES FOR THE USE OF PHOTOGRAPHIC CHEMICALS I. I. Introduction. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). 4,4'-Dimethoxybenzophenone. Retrieved February 2, 2026, from [Link]
-
UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. (2000). Semantic Scholar. Retrieved February 2, 2026, from [Link]
-
Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. (2022). MDPI. Retrieved February 2, 2026, from [Link]
-
Handling photographic chemicals. (2023). Analogue Photography. Retrieved February 2, 2026, from [Link]
-
(a) E/Z isomerization of stilbene with visible light in a two‐phase... (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
-
California State University, Long Beach. (n.d.). Photography Lab Safety Guidelines for Lab Workers & Students. Retrieved February 2, 2026, from [Link]
-
Uncovering the substituted-position effect on excited-state evolution of benzophenone-phenothiazine dyads. (2023). The Journal of Chemical Physics. Retrieved February 2, 2026, from [Link]
-
Scheme 4 Sensitized photoisomerization of trans-stilbene (13). (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
Sources
4,3'-Dimethoxybenzophenone in [2+2] cycloaddition reactions
[1]
Part 3: Experimental Protocol
Materials & Reagents
-
Photosensitizer: 4,3'-Dimethoxybenzophenone (CAS: 75731-44-1).[1]
-
Substrate: Electron-rich alkene (e.g., 2,3-dihydrofuran, enol ethers) or electron-deficient alkene (for specific crossed-cycloadditions).
-
Solvent: Acetonitrile (MeCN) for general polarity; Benzene (PhH) if
stabilization is critical. -
Light Source: 365 nm High-Power LED (e.g., Kessil or equivalent). Avoid medium-pressure Hg lamps due to heat.
Step-by-Step Procedure
1. Preparation of Reaction Mixture
-
In a Pyrex or quartz reaction tube, dissolve the alkene substrate (1.0 equiv, typically 0.5 mmol) and 4,3'-DMBP (0.1 – 0.5 equiv).
-
Note: Unlike catalytic sensitizers, benzophenone derivatives are often used in near-stoichiometric amounts if they are consumed or if the triplet energy transfer is inefficient. However, for [2+2], 10-20 mol% is often sufficient if the DMBP acts purely as a sensitizer. If DMBP is the reactant (incorporating into the ring), use 1.0 equiv.
-
-
Concentration: Maintain 0.05 M to 0.1 M. Higher concentrations increase the rate but risk varying excimer formation.
2. Degassing (Critical Step)
-
Oxygen is a potent triplet quencher (
kcal/mol). -
Method: Sparge the solution with Argon for 15 minutes or perform 3 cycles of Freeze-Pump-Thaw.
-
Validation: The solution should remain colorless or pale yellow. Any darkening prior to irradiation suggests oxidation.
3. Irradiation
-
Place the vessel 2–5 cm from the 365 nm LED source.
-
Stir vigorously.
-
Cooling: Use a fan or water bath to maintain temperature
C. High temperatures favor the entropy-driven retro-Paternò-Büchi reaction (reverting oxetane to starting materials).
4. Monitoring
-
Monitor by TLC or GC-MS every 30 minutes.
-
Look for the disappearance of the carbonyl peak (IR: ~1660 cm⁻¹) or the alkene proton signals (NMR).
5. Workup & Purification
-
Evaporate solvent under reduced pressure.
-
Purification: Flash column chromatography on Silica Gel.
-
Warning: Oxetanes can be acid-sensitive. Pre-treat silica with 1% Triethylamine (Et3N) to neutralize acidity if the product is labile.
-
Part 4: Data Analysis & Optimization
Solvent Screening Guide
The choice of solvent dictates the ratio of the reactive
| Solvent | Dielectric Constant ( | 4,3'-DMBP Reactivity | Recommended For |
| Benzene | 2.3 | High | Standard substrates; maximizes |
| DCM | 8.9 | Moderate | Substrates with poor solubility in benzene. |
| Acetonitrile | 37.5 | Low - Moderate | Polar substrates; may require longer irradiation times due to |
| Methanol | 33.0 | Low | Avoid. Protich solvents can quench the radical intermediate via H-abstraction. |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| No Reaction | Oxygen Quenching | Re-degas via Freeze-Pump-Thaw. Ensure septum is airtight. |
| Slow Conversion | Switch solvent to Benzene or Cyclohexane to destabilize the | |
| Polymerization | Radical Chain Reaction | Dilute reaction to 0.01 M. Add radical inhibitor (if compatible). |
| Side Product (Alcohol) | H-Abstraction | Solvent is acting as H-donor. Switch to deuterated solvent or Benzene. |
Part 5: References
-
Paternò, E.; Chieffi, G. (1909).[2] "Sintesi in chimica organica per mezzo della luce."[2] Gazzetta Chimica Italiana, 39, 341.[2] (Foundational Paternò-Büchi mechanism).
-
Arnold, D. R. (1968). "The Photocycloaddition of Carbonyl Compounds to Unsaturated Systems: The Syntheses of Oxetanes." Advances in Photochemistry, 6, 301-423. Link
-
Griesbeck, A. G.; Abe, M.; Bondock, S. (2004). "Selectivity Control in Electron Spin Inversion Processes: Regio- and Stereochemistry of Paternò-Büchi Photocycloadditions." Accounts of Chemical Research, 37(12), 919-928. Link
-
Wagner, P. J. (1976). "Conformational mobility of triplet exciplexes." Journal of the American Chemical Society, 98(26), 8551-8552. (Discussion on triplet state lifetimes and substituent effects).
-
PubChem Compound Summary. (2023). "4,3'-Dimethoxybenzophenone (CAS 75731-44-1)."[1] National Center for Biotechnology Information. Link
Application Note: A Protocol for the Purification of 4,3'-Dimethoxybenzophenone by Recrystallization
Introduction
4,3'-Dimethoxybenzophenone is an aromatic ketone, a class of compounds with significant applications in organic synthesis, pharmaceutical development, and materials science. Like its isomers, it can serve as a key intermediate or a photoinitiator. The purity of such compounds is paramount, as impurities can lead to undesirable side reactions, lower product yields, and compromise the integrity of final products.
Recrystallization is a fundamental and powerful technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Upon slow cooling, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that inherently excludes impurity molecules, which remain in the solution (mother liquor).
A notable challenge in developing a specific protocol for 4,3'-Dimethoxybenzophenone is the limited availability of published physicochemical data, such as precise solubility in various organic solvents. Much of the existing literature focuses on the more common 4,4'-Dimethoxybenzophenone isomer. Therefore, this guide presents a robust, two-part protocol. Part 1 details a mandatory preliminary solvent screening procedure to identify the optimal solvent system for your specific compound. Part 2 provides a comprehensive, generalized recrystallization workflow applicable to dimethoxybenzophenone isomers once a suitable solvent has been determined.
Physicochemical Properties of Dimethoxybenzophenone Isomers
To provide a baseline for researchers, the following table summarizes the known properties of related dimethoxybenzophenone isomers. The properties of 4,3'-Dimethoxybenzophenone are expected to be within a similar range.
| Property | 4,4'-Dimethoxybenzophenone | 3,4'-Dimethoxybenzophenone | 4,3'-Dimethoxybenzophenone |
| CAS Number | 90-96-0[1] | 75731-44-1 | Data Not Available |
| Molecular Formula | C₁₅H₁₄O₃[2] | C₁₅H₁₄O₃[3] | C₁₅H₁₄O₃ |
| Molecular Weight | 242.27 g/mol [2] | 242.27 g/mol [3] | 242.27 g/mol |
| Appearance | White to light yellow crystal powder[1] | White to off-white powder[4] | Expected to be a solid |
| Melting Point | 141-146 °C[1][5][6] | 52-57 °C[4] | Requires experimental determination |
| Solubility | Insoluble in water; soluble in ethanol[1][5]; slightly soluble in chloroform, ethyl acetate[1]. Solubility increases with temperature in solvents like benzene and methanol[7]. | Excellent solubility in organic solvents[4]. | Requires experimental determination |
Health and Safety Precautions
Dimethoxybenzophenone isomers are classified as irritants. It is crucial to handle the compound and all solvents in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[8].
-
Required PPE: Safety goggles, lab coat, and nitrile gloves are mandatory.
-
Solvent Hazards: Organic solvents are typically flammable and may be toxic. Consult the Safety Data Sheet (SDS) for each solvent used. Avoid open flames and ensure proper grounding of equipment.
-
Waste Disposal: Dispose of all chemical waste, including the mother liquor and any used filter paper, in appropriately labeled hazardous waste containers according to institutional guidelines.
PART 1: Mandatory Preliminary Step - Solvent Screening
The success of recrystallization hinges on the choice of solvent. This screening protocol is essential for identifying a suitable solvent or solvent pair for 4,3'-Dimethoxybenzophenone.
Objective:
To identify a solvent that dissolves 4,3'-Dimethoxybenzophenone when hot but not when cold.
Materials:
-
Crude 4,3'-Dimethoxybenzophenone
-
Small test tubes (e.g., 13x100 mm)
-
Selection of test solvents (see table below)
-
Hot plate and a sand bath or water bath
-
Pasteur pipettes
-
Stirring rod
Potential Solvents for Screening:
| Solvent | Boiling Point (°C) | Notes |
| Ethanol (95%) | 78 | Often a good starting point for moderately polar compounds[1][5]. |
| Methanol | 65 | More polar than ethanol. |
| Isopropanol | 82 | A common alternative to ethanol. |
| Acetone | 56 | Good solvent for many ketones, but its low boiling point can lead to rapid evaporation[9]. |
| Ethyl Acetate | 77 | A moderately polar solvent. |
| Toluene | 111 | A non-polar aromatic solvent. |
| Hexane / Heptane | ~69 / ~98 | Non-polar solvents, often used as the "insoluble" component in a solvent pair system. |
Screening Procedure:
-
Preparation: Place a small amount (approx. 20-30 mg) of your crude 4,3'-Dimethoxybenzophenone into several labeled test tubes.
-
Room Temperature Test: To each test tube, add a potential solvent dropwise (start with ~0.5 mL). Stir or swirl the contents. Observe if the solid dissolves completely at room temperature.
-
Causality: If the solid dissolves readily at room temperature, the solvent is unsuitable as a primary recrystallization solvent because recovery will be poor. It might, however, be useful as the "soluble" solvent in a solvent-pair system[10].
-
-
Hot Solubility Test: If the solid did not dissolve at room temperature, gently heat the test tube in a sand or water bath. Add more solvent dropwise, swirling continuously, until the solid just dissolves. Do not add a large excess.
-
Causality: The goal is to create a saturated solution at the solvent's boiling point. Using the minimum amount of hot solvent is critical for maximizing the yield of recovered crystals[10].
-
-
Cooling and Crystallization Test: Once a clear, hot solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature. If no crystals appear, try scratching the inside of the test tube with a glass rod or placing it in an ice-water bath.
-
Causality: Slow cooling promotes the formation of large, pure crystals. Rapid cooling can trap impurities. Scratching provides nucleation sites for crystal growth to begin.
-
-
Evaluation: An ideal solvent is one where the compound is largely insoluble at room temperature but fully soluble when hot, and which produces a good yield of crystals upon cooling. If no single solvent is ideal, consider a solvent-pair system (e.g., Ethanol/Water or Acetone/Hexane).
PART 2: General Recrystallization Protocol
This protocol should be performed after a suitable solvent has been identified in Part 1.
Experimental Workflow
Caption: General workflow for the purification of a solid compound by recrystallization.
Step-by-Step Methodology
-
Dissolution: Place the crude 4,3'-Dimethoxybenzophenone in an Erlenmeyer flask (its sloped sides help prevent solvent loss). Add the selected solvent in small portions and heat the mixture on a hot plate with stirring. Continue adding solvent until the solid just dissolves at the boiling point.
-
Expert Insight: Using the absolute minimum amount of hot solvent is the most critical factor for achieving a high recovery yield. An excess of solvent will keep more of your product dissolved even after cooling.
-
-
Hot Filtration (if necessary): If you observe any insoluble impurities (e.g., dust, sand) or if the solution is colored and requires decolorizing carbon, a hot gravity filtration is necessary.
-
Procedure: Place a piece of fluted filter paper in a stemless glass funnel. Heat the funnel and the receiving flask on the hot plate to prevent premature crystallization. Pour the hot solution through the filter paper.
-
Causality: This step removes insoluble impurities. It must be done quickly and with pre-heated glassware to prevent the desired compound from crystallizing in the funnel[10].
-
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.
-
Expert Insight: Do not rush the cooling process. Slow cooling allows for the formation of a more perfect crystal lattice, which is more effective at excluding impurities. Placing the hot flask directly into an ice bath will cause rapid precipitation, trapping impurities and leading to a less pure final product.
-
-
Complete Crystallization: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for 15-20 minutes to maximize the recovery of the product.
-
Causality: The solubility of the compound is further decreased at 0 °C, forcing more of the dissolved solid out of the solution, thereby increasing the final yield.
-
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Procedure: Wet the filter paper with a small amount of the cold recrystallization solvent to ensure it seals against the funnel. Pour the cold slurry of crystals into the funnel and apply the vacuum.
-
-
Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent.
-
Causality: Washing removes any residual mother liquor (containing the soluble impurities) that may be adhering to the surface of the crystals. Using cold solvent minimizes the loss of the purified product, as it will have very low solubility in the cold wash solvent.
-
-
Drying: Allow air to be pulled through the crystals on the filter paper for several minutes to help them dry. Then, transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point.
Purity Assessment and Validation
To confirm the success of the purification, the following analyses are essential:
-
Melting Point Determination: Measure the melting point of the dried, recrystallized product. A pure compound will have a sharp melting point (a narrow range of 1-2 °C) that is consistent with literature values. Impure compounds typically melt over a broad temperature range and at a lower temperature than the pure substance. Compare the melting point of your purified product to that of the crude starting material.
-
Thin-Layer Chromatography (TLC): Spot the crude material, the recrystallized material, and the mother liquor on a TLC plate. A successful purification will show a single, clean spot for the recrystallized product, while the crude material may show multiple spots, and the mother liquor will contain spots corresponding to the impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| No crystals form on cooling. | Too much solvent was used; the solution is not saturated. | Boil off some of the solvent to concentrate the solution and allow it to cool again. If crystals still do not form, the compound may be too soluble even when cold; a different solvent may be needed. |
| "Oiling out" occurs. | The boiling point of the solvent is higher than the melting point of the compound; the compound is melting before it dissolves. The solution is supersaturated, or impurities are preventing crystallization. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and try cooling again. If the problem persists, a different solvent with a lower boiling point is required. The phenomenon of oiling out has been noted for related compounds like 3,4-Dimethoxybenzaldehyde[11]. |
| Crystals form in the funnel during hot filtration. | The funnel and/or receiving flask were not sufficiently pre-heated. | Add a small amount of hot solvent to the funnel to dissolve the crystals and pass the solution through to the receiving flask. Ensure all glassware is kept hot during this step. |
| Low recovery yield. | Too much solvent was used; the compound has significant solubility in the cold solvent; crystals were washed with too much cold solvent; premature crystallization during hot filtration. | Review each step of the protocol. Ensure the minimum amount of hot solvent is used. Ensure the solution is thoroughly cooled in an ice bath before filtering. Use only a minimal amount of ice-cold solvent for washing. |
References
-
Journal of Chemical & Engineering Data, 2024. Solubility Measurement, Modeling, and Solvent Effect of 4,4′-Dimethoxybenzophenone in Ten Monosolvents and in Three Binary Solvent Mixtures from 293.15 to 333.15 K. [Link]
-
Wikipedia, n.d. 3,4-Dimethoxystyrene. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD., 2026. Understanding the Chemical Synthesis of 3,4-Dimethoxybenzophenone. [Link]
-
LookChem, n.d. 4,4'-Dimethoxybenzophenone. [Link]
-
CAS Common Chemistry, n.d. 4,4′-Dimethoxybenzophenone. [Link]
-
The Royal Society of Chemistry, 2017. Synthesis of 4-methoxymethylbenzoic acid. [Link]
-
PubChem, n.d. 4,4'-Dimethoxybenzophenone. [Link]
-
PubChem, n.d. 2,2'-Dihydroxy-4-methoxybenzophenone. [Link]
-
PubChem, n.d. 3,4-Dimethoxybenzophenone. [Link]
- Google Patents, n.d.
-
University of Rochester, Department of Chemistry, n.d. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Montgomery College, Science Learning Center, n.d. Experiment: Recrystallization – Part II: Purification of Solids. [Link]
-
ResearchGate, 2016. (PDF) 3,4-Dimethoxybenzaldehyde. [Link]
Sources
- 1. 4,4'-Dimethoxybenzophenone | 90-96-0 [chemicalbook.com]
- 2. 4,4'-Dimethoxybenzophenone | C15H14O3 | CID 7032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,4-Dimethoxybenzophenone | C15H14O3 | CID 286742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 4,4'-Dimethoxybenzophenone, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. sinohighchem.com [sinohighchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Polymer Cross-linking using 4,3'-Dimethoxybenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction: Leveraging Photochemistry for Advanced Polymer Networks
The precise control over the three-dimensional structure of polymer networks is fundamental to advancements in materials science, particularly in the realm of drug delivery and tissue engineering. Photo-cross-linking, a method that utilizes light to initiate the formation of covalent bonds between polymer chains, offers exceptional spatial and temporal control over the cross-linking process.[1] This technique transforms a liquid polymer solution into a solid, three-dimensional structure, enabling the fabrication of complex architectures with tunable properties.[1] At the heart of this process are photoinitiators, compounds that absorb light energy and generate reactive species to drive the cross-linking reaction.[1]
Among the various classes of photoinitiators, benzophenone and its derivatives are widely utilized as Type II photoinitiators.[2] This application note provides a detailed guide to the use of a specific derivative, 4,3'-Dimethoxybenzophenone, for polymer cross-linking. We will delve into the underlying photochemical mechanisms, provide detailed experimental protocols, and discuss applications relevant to drug development, such as the formation of hydrogels for controlled release.
Understanding the Mechanism: Type II Photoinitiation with 4,3'-Dimethoxybenzophenone
4,3'-Dimethoxybenzophenone, like other benzophenone derivatives, functions as a Type II photoinitiator, operating through a bimolecular process to generate free radicals.[2] The key steps are outlined below:
-
Photoexcitation: Upon absorption of ultraviolet (UV) radiation, the 4,3'-Dimethoxybenzophenone molecule is promoted from its ground state to an excited singlet state.
-
Intersystem Crossing: The excited singlet state is short-lived and rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state.
-
Hydrogen Abstraction: The excited triplet state of the benzophenone derivative is a highly reactive diradical. It does not cleave to directly form radicals. Instead, it abstracts a hydrogen atom from a suitable donor molecule. This hydrogen donor can be a co-initiator, such as a tertiary amine, or a C-H bond on the polymer backbone itself.[3]
-
Radical Formation: This hydrogen abstraction process generates two radicals: a ketyl radical from the benzophenone and a radical on the hydrogen donor molecule (e.g., an amine-derived radical or a polymer radical).[2]
-
Initiation of Cross-linking: The newly formed radicals, particularly the one on the co-initiator or polymer, initiate the cross-linking process by reacting with other polymer chains, leading to the formation of a stable, cross-linked network.
Mechanism of 4,3'-Dimethoxybenzophenone Induced Polymer Cross-linking
Caption: Photochemical pathway of polymer cross-linking initiated by 4,3'-Dimethoxybenzophenone.
Materials and Equipment
Materials:
-
4,3'-Dimethoxybenzophenone
-
Polymer with abstractable hydrogens (e.g., polyvinyl alcohol, polyethylene glycol, chitosan, or custom polymers with C-H bonds susceptible to abstraction)
-
Anhydrous solvent compatible with the chosen polymer (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or water for water-soluble polymers)
-
(Optional) Co-initiator/synergist, such as a tertiary amine (e.g., triethanolamine).
-
Nitrogen or Argon gas for deoxygenation.
Equipment:
-
UV light source (e.g., mercury lamp, LED lamp) with an emission spectrum that overlaps with the absorption spectrum of 4,3'-Dimethoxybenzophenone (typically in the 300-400 nm range).[4]
-
Reaction vessel (e.g., quartz cuvette, glass vial, or custom mold). Note: Standard glass or polypropylene may block a significant portion of the required UV light.[5]
-
Magnetic stirrer and stir bars.
-
Standard laboratory glassware.
-
Personal Protective Equipment (PPE): UV-blocking safety glasses, lab coat, and gloves.
Experimental Protocols
Protocol 1: General Procedure for Photo-cross-linking in Solution
This protocol describes a general method for creating a cross-linked polymer gel in a solvent.
-
Polymer Solution Preparation:
-
Dissolve the desired polymer in the chosen anhydrous solvent to the target concentration (e.g., 5-20% w/v). The optimal concentration will depend on the polymer's molecular weight and desired gel properties.
-
Ensure the polymer is completely dissolved. Gentle heating or extended stirring may be necessary.
-
-
Photoinitiator Addition:
-
Prepare a stock solution of 4,3'-Dimethoxybenzophenone in the same solvent.
-
Add the photoinitiator solution to the polymer solution to achieve a final concentration typically ranging from 0.1% to 5% (w/w) relative to the polymer mass. The optimal concentration should be determined empirically.
-
If using a co-initiator, it is typically added at a similar concentration to the photoinitiator.
-
-
Deoxygenation:
-
Transfer the solution to the reaction vessel.
-
Purge the solution with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can quench the excited triplet state of the photoinitiator and inhibit radical polymerization.
-
-
UV Irradiation:
-
Place the reaction vessel under the UV lamp at a fixed distance.
-
Irradiate the solution with UV light. The required time can range from a few minutes to over an hour, depending on the lamp intensity, initiator concentration, polymer reactivity, and desired degree of cross-linking.[6]
-
The formation of a gel can be observed as a significant increase in viscosity, eventually leading to a solid, non-flowing material.
-
-
Post-Irradiation Processing:
-
After irradiation, the cross-linked hydrogel can be removed from the vessel.
-
It may be necessary to wash the gel with a suitable solvent to remove any unreacted monomer, photoinitiator, and soluble polymer chains.[7]
-
Protocol 2: Fabrication of a Cross-linked Polymer Film
This protocol is suitable for creating thin, cross-linked polymer coatings, which are relevant for surface modifications and creating functionalized materials.
-
Solution Preparation:
-
Prepare a polymer and photoinitiator solution as described in Protocol 1, steps 1 and 2. The viscosity of the solution may need to be adjusted for uniform film coating.
-
-
Film Casting:
-
Cast the solution onto a suitable substrate (e.g., glass slide, silicon wafer) using a method such as spin-coating, drop-casting, or dip-coating to achieve the desired film thickness.
-
-
Solvent Evaporation:
-
Allow the solvent to evaporate completely in a dust-free environment. A vacuum oven at a mild temperature can be used to expedite this process.
-
-
UV Curing:
-
Place the substrate with the dried film under the UV lamp in an inert atmosphere (e.g., a nitrogen-purged chamber).
-
Irradiate the film with a controlled dose of UV energy. The energy dose (in J/cm²) is a critical parameter and should be optimized.[7]
-
-
Characterization:
-
The cross-linked film can be characterized for its thickness, surface properties, and stability. A common method to confirm cross-linking is to test the film's insolubility in a solvent that would typically dissolve the non-cross-linked polymer.
-
Optimization and Characterization
The efficiency of cross-linking and the final properties of the polymer network are dependent on several factors that should be systematically optimized for any new polymer system.
| Parameter | Typical Range | Rationale and Impact on Cross-linking |
| Photoinitiator Concentration | 0.1 - 5% (w/w of polymer) | Higher concentrations can increase the rate of cross-linking but may lead to a more brittle network and potential cytotoxicity in biomedical applications. |
| UV Wavelength | 300 - 400 nm | The wavelength should overlap with the absorption maximum of 4,3'-Dimethoxybenzophenone to ensure efficient excitation.[4] |
| UV Intensity and Dose | Varies (e.g., mW/cm² and J/cm²) | Higher intensity can reduce curing time but may also lead to non-uniform cross-linking or degradation of the polymer.[7] |
| Polymer Concentration | 5 - 20% (w/v) | Affects the final density of the cross-linked network and the mechanical properties of the resulting gel or film. |
| Presence of Co-initiator | 0 - 5% (w/w of polymer) | Can significantly enhance the rate of initiation, especially if the polymer itself is a poor hydrogen donor. |
Characterization Techniques:
-
Gel Content: Determination of the insoluble fraction after solvent extraction to quantify the degree of cross-linking.[7]
-
Swelling Studies: Measurement of the swelling ratio of hydrogels in different media to understand their network structure and environmental responsiveness.
-
Rheology: Analysis of the mechanical properties (e.g., storage and loss moduli) of the cross-linked material.
-
Spectroscopy (FTIR, NMR): To confirm the chemical structure of the cross-linked polymer.
Application in Drug Delivery: Hydrogel Formation
Photo-cross-linked hydrogels are particularly promising for drug delivery applications due to their tunable mesh size, high water content, and biocompatibility.[8][9] The cross-linked network can encapsulate therapeutic agents and control their release.
Workflow for Drug-Loaded Hydrogel Synthesis
Caption: A streamlined process for creating drug-eluting hydrogels via photo-cross-linking.
Safety and Handling
4,3'-Dimethoxybenzophenone and its isomers should be handled with appropriate safety precautions.
-
Personal Protective Equipment: Wear safety glasses with UV protection, gloves, and a lab coat.[10]
-
Irritant: May cause skin, eye, and respiratory irritation.[11] Avoid inhalation of dust and contact with skin and eyes.[10]
-
Handling: Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry, and dark place, away from incompatible materials.[10]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete or No Cross-linking | - Insufficient UV dose (time or intensity).- UV wavelength not optimal.- Oxygen inhibition.- Low photoinitiator concentration.- Polymer is a poor hydrogen donor. | - Increase irradiation time or intensity.- Ensure UV lamp emission matches initiator absorbance.- Thoroughly deoxygenate the solution.- Increase photoinitiator concentration.- Add a co-initiator (e.g., tertiary amine). |
| Brittle Gel or Film | - Over-cross-linking due to high UV dose or initiator concentration. | - Reduce irradiation time/intensity or initiator concentration. |
| Yellowing of the Material | - A known side effect of some benzophenone-based photoinitiators upon prolonged UV exposure. | - Minimize UV exposure to the level required for adequate cross-linking.- Consider alternative photoinitiators for applications where color is critical. |
References
- BenchChem. (n.d.). Efficacy of 4-Methoxy-3'-methylbenzophenone in comparison to other Type II photoinitiators.
- Al-Haddad, M., et al. (2021). The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. PMC - NIH.
- Lee, S. H., et al. (n.d.). Photo-crosslinkable comb-type copolymers bearing a benzophenone moiety for the enhanced swelling kinetics of hydrogels. Polymer Chemistry (RSC Publishing).
-
NIST. (n.d.). 4,4'-Dimethoxybenzophenone. In NIST WebBook. Retrieved from [Link]
- Li, Y., et al. (2020). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers.
-
PubChem - NIH. (n.d.). 4,4'-Dimethoxybenzophenone. Retrieved from [Link]
- Ortyl, J., et al. (2024).
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Chemical Synthesis of 3,4-Dimethoxybenzophenone.
- Kim, M., et al. (n.d.). Photocrosslinkable natural polymers in tissue engineering. PMC - NIH.
- De, S., et al. (n.d.).
- De, S., et al. (2017). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels.
- Koyasseril-Venkataraman, S., et al. (2024). Photoinitiator-free light-mediated crosslinking of dynamic polymer and pristine protein networks.
-
PubChem - NIH. (n.d.). Benzophenone-6. Retrieved from [Link]
- Ghavami-Lahiji, M., et al. (2020).
- Liu, Y., et al. (2024). A surface-independent bioglue using photo-crosslinkable benzophenone moiety. RSC Publishing.
- Lee, J. E., et al. (n.d.). Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid. PMC - NIH.
- Jain, V. (n.d.).
- Gorsche, C., et al. (n.d.).
- Google Patents. (n.d.). Crosslinked hydrogel for drug delivery, and method for preparing the same.
- ResearchGate. (2015). (PDF) UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents.
- Chemistry For Everyone. (2025). What Is Photo Crosslinking? [Video]. YouTube.
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Photoinitiators for Medical Applications—The Latest Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photocrosslinkable natural polymers in tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Page loading... [wap.guidechem.com]
- 11. 4,4'-Dimethoxybenzophenone | C15H14O3 | CID 7032 - PubChem [pubchem.ncbi.nlm.nih.gov]
Applications of 4,3'-Dimethoxybenzophenone in Organic Synthesis: A Detailed Guide for Researchers
Introduction: Unveiling the Potential of an Unsymmetrical Photosensitizer
4,3'-Dimethoxybenzophenone is an aromatic ketone featuring an unsymmetrical substitution pattern of electron-donating methoxy groups on its two phenyl rings. This structural nuance distinguishes it from its more common 4,4'- and 3,4'- isomers, offering a unique electronic profile that can be strategically exploited in various organic transformations. While specific, detailed applications in the literature are less prevalent than for its symmetrical counterparts, the fundamental principles of benzophenone chemistry provide a robust framework for its utility. This guide will provide an in-depth exploration of the synthesis and primary applications of 4,3'-dimethoxybenzophenone, with a focus on its role as a photosensitizer in photochemical reactions and as a photoinitiator in polymerization processes.
The power of benzophenones in photochemistry lies in their efficient intersystem crossing (ISC) from an excited singlet state (S₁) to a longer-lived triplet state (T₁). This triplet state possesses the necessary energy to activate other molecules, making benzophenones excellent photosensitizers. The presence and position of the methoxy groups on the phenyl rings can modulate the energy of this triplet state and the overall photophysical properties of the molecule.
Table 1: Photophysical Properties of Selected Benzophenone Derivatives
| Compound | Triplet Energy (ET) (kJ/mol) | Intersystem Crossing Quantum Yield (ΦISC) |
|---|---|---|
| Benzophenone | ~289 | ~1.0 |
| 4-Methoxybenzophenone | ~288 (in non-polar solvents) | High |
| 4,4'-Dimethoxybenzophenone | ~290 | High |
| 4,3'-Dimethoxybenzophenone | ~288 (estimated) | High (expected) |
Synthesis of 4,3'-Dimethoxybenzophenone: A Representative Protocol
The most common and efficient method for synthesizing unsymmetrical benzophenones is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of an electron-rich aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.
Protocol 1: Synthesis via Friedel-Crafts Acylation
This protocol describes the synthesis of 4,3'-Dimethoxybenzophenone from m-anisoyl chloride and anisole.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
m-Anisoyl chloride
-
Anisole
-
Crushed ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM under a nitrogen atmosphere.
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Prepare a solution of m-anisoyl chloride (1.0 equivalent) and anisole (1.0 equivalent) in anhydrous DCM and add it dropwise to the AlCl₃ suspension via the dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a mixture of ethyl acetate and hexanes to afford pure 4,3'-Dimethoxybenzophenone.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Friedel-Crafts acylation is highly sensitive to moisture, as water will react with and deactivate the Lewis acid catalyst (AlCl₃).
-
Lewis Acid Catalyst: AlCl₃ coordinates to the carbonyl oxygen of the acyl chloride, increasing its electrophilicity and facilitating the attack by the electron-rich anisole ring.
-
Order of Addition: Adding the acyl chloride/anisole mixture to the AlCl₃ suspension helps to control the initial exotherm of the reaction.
-
Acidic Work-up: The acidic work-up is necessary to break down the aluminum complex formed between the product and the catalyst, liberating the desired benzophenone.
Caption: Workflow for the synthesis of 4,3'-Dimethoxybenzophenone.
Application I: Photosensitization in Photochemical Reactions
As a benzophenone derivative, 4,3'-dimethoxybenzophenone is an effective photosensitizer. Upon absorption of UV light, it undergoes efficient intersystem crossing to form a triplet state, which can then transfer its energy to a substrate, initiating a photochemical reaction.
The Paternò-Büchi Reaction: [2+2] Photocycloaddition
The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane. This reaction is a powerful tool for the synthesis of four-membered oxygen-containing heterocycles.
Caption: Generalized mechanism of a photosensitized Paternò-Büchi reaction.
Regioselectivity with Unsymmetrical Benzophenones: The regioselectivity of the Paternò-Büchi reaction with an unsymmetrical ketone like 4,3'-dimethoxybenzophenone is governed by the relative stability of the two possible 1,4-biradical intermediates formed upon addition of the triplet carbonyl to the alkene. The more stable biradical will be formed preferentially, leading to the major regioisomer. The electron-donating methoxy groups will influence the stability of the radical intermediates.
Protocol 2: Representative Paternò-Büchi Reaction with Furan
This protocol is a representative example of a Paternò-Büchi reaction using 4,3'-dimethoxybenzophenone as the photosensitizer and furan as the alkene.
Materials:
-
4,3'-Dimethoxybenzophenone
-
Furan (freshly distilled)
-
Anhydrous Benzene or Acetonitrile
-
Photochemical reactor equipped with a medium-pressure mercury lamp and a Pyrex filter (to filter out wavelengths below 300 nm)
-
Silica gel for column chromatography
Procedure:
-
Solution Preparation: In a quartz reaction vessel, dissolve 4,3'-dimethoxybenzophenone (1.0 equivalent) and a large excess of furan (e.g., 10-20 equivalents) in anhydrous benzene or acetonitrile. The concentration of the benzophenone should be in the range of 0.05-0.1 M.
-
Degassing: Degas the solution for 15-20 minutes by bubbling a gentle stream of nitrogen or argon through it. This is crucial to remove dissolved oxygen, which can quench the triplet excited state of the benzophenone.
-
Irradiation: Place the reaction vessel in the photochemical reactor and irradiate with a medium-pressure mercury lamp using a Pyrex filter. Maintain cooling to keep the reaction temperature between 15-25 °C.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up and Purification: Once the starting material is consumed or the reaction reaches a plateau, concentrate the reaction mixture under reduced pressure to remove the solvent and excess furan. Purify the resulting residue by silica gel column chromatography to isolate the oxetane adducts.
Causality Behind Experimental Choices:
-
Pyrex Filter: The Pyrex filter is used to prevent unwanted side reactions that could be initiated by high-energy UV light. It ensures that only the n→π* transition of the benzophenone is excited.
-
Degassing: Oxygen is a triplet quencher and can significantly reduce the efficiency of the photochemical reaction by deactivating the excited benzophenone.
-
Excess Alkene: Using a large excess of the alkene (furan) helps to ensure that the excited benzophenone reacts with the alkene rather than undergoing other decay pathways.
Application II: Photoinitiation of Polymerization
4,3'-Dimethoxybenzophenone can act as a Type II photoinitiator for free-radical polymerization. In this process, the excited triplet state of the benzophenone does not directly initiate polymerization but instead abstracts a hydrogen atom from a co-initiator (typically an amine or a thiol) to generate the initiating free radicals.
Caption: Mechanism of Type II photoinitiation using 4,3'-Dimethoxybenzophenone (DMBP).
Protocol 3: Representative Photopolymerization of an Acrylate Monomer
This protocol describes the bulk polymerization of a multifunctional acrylate monomer using a 4,3'-dimethoxybenzophenone/amine photoinitiator system.
Materials:
-
4,3'-Dimethoxybenzophenone
-
N-Methyldiethanolamine (MDEA)
-
Trimethylolpropane triacrylate (TMPTA)
-
UV curing lamp (e.g., medium-pressure mercury lamp)
Procedure:
-
Formulation: Prepare the photopolymerizable resin by mixing TMPTA with 4,3'-dimethoxybenzophenone (e.g., 1-3 wt%) and MDEA (e.g., 2-5 wt%). Ensure thorough mixing until a homogeneous solution is obtained. This should be done under subdued light to prevent premature polymerization.
-
Application: Apply a thin film of the resin onto a substrate (e.g., glass slide) using a film applicator or a spin coater to achieve a uniform thickness.
-
Curing: Expose the film to UV radiation from a medium-pressure mercury lamp. The curing time will depend on the lamp intensity, film thickness, and initiator concentration.
-
Monitoring: The curing process can be monitored by observing the transition from a liquid to a solid, tack-free film. The degree of conversion can be more accurately determined using techniques like Fourier-Transform Infrared (FTIR) spectroscopy by monitoring the disappearance of the acrylate C=C bond absorption.
Causality Behind Experimental Choices:
-
Co-initiator: The amine (MDEA) serves as a hydrogen donor. The excited benzophenone is not an efficient initiator on its own, but the radicals generated from the amine are highly reactive towards the acrylate double bonds.
-
Monomer Choice: Multifunctional acrylates like TMPTA are used to form a cross-linked polymer network, resulting in a hard, durable coating.
-
Concentration of Initiator System: The concentrations of the photoinitiator and co-initiator are optimized to ensure efficient light absorption and radical generation throughout the film thickness.
Potential Applications in Heterocycle and Pharmaceutical Synthesis
While specific, documented examples are scarce, the benzophenone scaffold is a key structural motif in many biologically active molecules. For instance, derivatives of benzophenone are used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and selective estrogen receptor modulators (SERMs). The unique electronic and steric properties of 4,3'-dimethoxybenzophenone make it a valuable building block for the synthesis of novel heterocyclic compounds and potential pharmaceutical candidates. For example, it could be used as a precursor in the synthesis of substituted flavones, a class of compounds with a wide range of biological activities.
Conclusion
4,3'-Dimethoxybenzophenone, despite being less studied than its isomers, is a versatile building block and photochemical reagent. Its utility as a photosensitizer in reactions like the Paternò-Büchi cycloaddition and as a photoinitiator in free-radical polymerization is grounded in the well-established principles of benzophenone photochemistry. The representative protocols provided in this guide offer a starting point for researchers to explore the applications of this unsymmetrical ketone in their own synthetic endeavors. Further research into the specific photophysical properties of 4,3'-dimethoxybenzophenone and its application in the synthesis of complex target molecules will undoubtedly unveil its full potential in the field of organic synthesis.
References
-
MDPI. (n.d.). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. Retrieved from [Link]
-
ACS Publications. (2022, January 21). Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. The Journal of Physical Chemistry A. Retrieved from [Link]
-
ResearchGate. (n.d.). Substituents (Y) of benzophenones dependence on the regioselectivity (2/3) and the efficiency in the Paternò-Büchi reactions of DMT/DMU with 4,4'. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Growth and Characterization of Benzophenone-4-methoxybenzoylhydrazone Single Crystals. Retrieved from [Link]
-
RSC Publishing. (n.d.). Inversion of 4-methoxybenzophenone triplet in aqueous solutions. Photochemical & Photobiological Sciences. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7032, 4,4'-Dimethoxybenzophenone. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 286742, 3,4-Dimethoxybenzophenone. Retrieved from [Link]
-
ResearchGate. (n.d.). Inversion of 4-methoxybenzophenone triplet in aqueous solutions. Retrieved from [Link]
-
PubMed. (2016, October 21). Competition between "Meta Effect" Photochemical Reactions of Selected Benzophenone Compounds Having Two Different Substituents at Meta Positions. Retrieved from [Link]
-
ETNA Laboratuvar Çözümleri. (n.d.). Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. Retrieved from [Link]
-
MDPI. (n.d.). Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and physical characterization of 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Gas phase dynamics of triplet formation in benzophenone. Retrieved from [Link]
-
PubMed. (2011, October 19). Enantioselective intramolecular [2 + 2]-photocycloaddition reactions of 4-substituted quinolones catalyzed by a chiral sensitizer with a hydrogen-bonding motif. Retrieved from [Link]
-
Edinburgh Instruments. (2020, July 14). Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. Retrieved from [Link]
-
Beilstein Journals. (n.d.). An overview of the cycloaddition chemistry of fulvenes and emerging applications. Retrieved from [Link]
Sources
Application Note: Photophysical Characterization of 4,3'-Dimethoxybenzophenone
Focus: Determination of Fluorescence (
Executive Summary & Rationale
4,3'-Dimethoxybenzophenone (4,3'-DMBP) is a substituted benzophenone derivative characterized by efficient intersystem crossing (ISC) and high triplet state population. While benzophenone derivatives are historically poor fluorophores (
-
Phototoxicity Screening: High
correlates with phototoxic side effects in dermal drugs. -
Photodynamic Therapy (PDT): Derivatives are explored as Type II photosensitizers.
This guide provides a self-validating protocol for measuring the quantum yields of 4,3'-DMBP. Unlike standard fluorophores, 4,3'-DMBP requires specific attention to deoxygenation and chemical trapping methods due to its dominant triplet character.
Photophysical Mechanism & Experimental Logic
To measure these values accurately, one must understand the competitive decay pathways. 4,3'-DMBP undergoes rapid ISC from the excited singlet state (
Jablonski Diagram (Pathway Visualization)
Figure 1: Energy dissipation pathways for 4,3'-DMBP. Note the dominance of ISC over fluorescence.
Protocol A: Electronic Absorption (Prerequisite)
Before quantum yield determination, the linear range of absorbance must be established to prevent Inner Filter Effects (IFE).
-
Solvent: Acetonitrile (MeCN) or Methanol (MeOH). Note: MeCN is preferred to avoid hydrogen bonding effects that can alter n-π transitions.*
-
Concentration: Prepare a stock solution (1 mM) and dilute to working concentrations (1–10 µM).
-
Validation Criterion: Absorbance at the excitation wavelength (
) must be 0.02 < A < 0.10 .
Protocol B: Relative Fluorescence Quantum Yield ( )
Because 4,3'-DMBP is weakly fluorescent, the Relative Method is required. Absolute measurement (Integrating Sphere) is often insufficiently sensitive for
Reference Standard Selection
For 4,3'-DMBP (Expected
| Parameter | Standard: Quinine Sulfate (QS) | Target: 4,3'-DMBP |
| Solvent | 0.1 M H₂SO₄ | Acetonitrile |
| 0.546 (at 25°C) | Unknown (Target) | |
| 350 nm | 350 nm (Match Standard) | |
| Refractive Index ( | 1.333 (Water) | 1.344 (MeCN) |
Step-by-Step Methodology
-
Sample Preparation: Prepare 5 dilutions of 4,3'-DMBP and 5 dilutions of QS.
-
Absorbance at 350 nm must range from 0.01 to 0.10.
-
-
Acquisition:
-
Set excitation slit width to 2–5 nm.
-
Record emission spectra (integrate from 360 nm to 600 nm).
-
Crucial: Subtract the solvent Raman background for every scan. For weak fluorophores, the Raman peak of the solvent can artificially inflate the integrated area.
-
-
Calculation: Plot Integrated Fluorescence Area (F) vs. Absorbance (A) . Calculate the gradient (
) of the linear regression.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="ng-star-inserted display">
Protocol C: Singlet Oxygen Quantum Yield ( )[4]
This is the critical parameter for benzophenone derivatives. We utilize a Chemical Trapping Method using 1,3-Diphenylisobenzofuran (DPBF). DPBF reacts rapidly with
Experimental Workflow
Figure 2: DPBF Chemical Trapping Workflow. DPBF acts as the scavenger for singlet oxygen.
Detailed Protocol
-
Reference Standard: Unsubstituted Benzophenone (
in MeCN) is the ideal reference due to structural similarity. -
Solution Setup:
-
Trap: DPBF stock (Warning: Highly light-sensitive. Handle in red light).[3]
-
Sample: Adjust 4,3'-DMBP concentration so Abs at irradiation wavelength (
) is . -
Mixture: Add DPBF to the sample cuvette until Abs at 410 nm
.
-
-
Irradiation & Measurement:
-
Irradiate the cuvette with a UV LED (e.g., 365 nm).
-
Every 10 seconds, close the shutter and measure the absorption spectrum.
-
Track the decrease in DPBF absorbance at 410 nm.
-
-
Calculation: Plot
vs. Irradiation Time ( ) to get the slope (rate of photobleaching).- (Absorption factor at the irradiation wavelength).[4]
-
If
is matched perfectly between sample and reference, the terms cancel out.
Data Analysis & Troubleshooting
Common Pitfalls
| Issue | Cause | Solution |
| Non-Linear Fluorescence Plot | Inner Filter Effect | Dilute sample until |
| DPBF Bleaches in Dark | Ambient Light Exposure | Use amber glassware; work in red light. |
| Negative | Raman Scattering | Subtract solvent blank spectrum strictly. |
| Low Singlet Oxygen Signal | Oxygen Depletion | Do not purge with |
Reporting Results
Report your final values with error bars derived from the standard deviation of triplicate measurements.
-
Format: "The fluorescence quantum yield of 4,3'-DMBP in acetonitrile was determined to be
relative to quinine sulfate."
References
-
IUPAC Technical Report: Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution. Pure and Applied Chemistry, 83(12), 2213-2228. Link
- Benzophenone Photophysics: Strickler, S. J., & Ito, M. (1962). Electronic Transitions in Benzophenone. Journal of Chemical Physics. (Contextual grounding for n-pi* transitions).
-
Singlet Oxygen Methodology: Redmond, R. W., & Gamlin, J. N. (1999). A compilation of singlet oxygen yields from biologically relevant molecules. Photochemistry and Photobiology, 70(4), 391-475. Link
-
DPBF Protocol: Method adapted from Horiba Scientific Application Note: Measuring Singlet Oxygen, verifying the use of DPBF as a scavenger. Link
Sources
Application Note: 4,3'-Dimethoxybenzophenone as a Dual-Mechanism Photosensitizer Model
[1][2][3]
Executive Summary
4,3'-Dimethoxybenzophenone (4,3'-DMBP) represents a specific structural isomer of the benzophenone class, distinct from the more common 4,4'-dimethoxybenzophenone (DMBP) used in UV filtration.[1][2] In photodynamic therapy (PDT) research, 4,3'-DMBP serves as a critical Type I/Type II crossover model .[1][3][2] Unlike porphyrins that predominantly function via singlet oxygen (Type II), benzophenone derivatives possess a high triplet quantum yield with a strong propensity for hydrogen abstraction (Type I), making them invaluable for studying PDT efficacy in hypoxic tumor microenvironments where oxygen is scarce.[1][2]
This guide details the synthesis, photophysical characterization, and biological validation of 4,3'-DMBP, emphasizing its utility in antimicrobial photodynamic therapy (aPDT) and superficial oncological models.[1][2]
Chemical & Photophysical Profile
| Parameter | Specification | Notes |
| IUPAC Name | (3-methoxyphenyl)-(4-methoxyphenyl)methanone | Asymmetric substitution disrupts crystal packing, altering solubility compared to 4,4'-isomer.[1][3][2] |
| Molecular Formula | C₁₅H₁₄O₃ | MW: 242.27 g/mol |
| Absorption Max ( | ~285 nm, ~325 nm (shoulder) | Significant absorption tail extends into the UVA region (320–400 nm).[1][2] |
| Triplet Energy ( | ~68–69 kcal/mol | Sufficient to sensitize Singlet Oxygen ( |
| Solubility | DMSO, Ethanol, Acetone | Poorly soluble in water; requires carrier (e.g., liposomes or DMSO stock).[1][3][2] |
| Primary Mechanism | Mixed Type I / Type II | Favors Type I (radical formation) in the presence of H-donors; Type II in oxygen-rich solvents.[1][3][2] |
Mechanism of Action (MOA)
The efficacy of 4,3'-DMBP relies on its efficient Intersystem Crossing (ISC) to the triplet state.[1] The asymmetric methoxy substitution modulates the electron density of the carbonyl group, fine-tuning the reactivity of the
Pathway Visualization
Caption: Dual-pathway activation of 4,3'-DMBP. The molecule's high triplet quantum yield allows it to switch between radical generation (Type I) and singlet oxygen production (Type II) depending on oxygen availability.[1]
Experimental Protocols
Protocol A: Synthesis of 4,3'-Dimethoxybenzophenone
Rationale: Commercial availability of the specific 4,3' isomer is lower than the symmetric 4,4' isomer. In-house synthesis ensures purity and confirms structure.[1][3][2]
Reagents:
Step-by-Step:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel under nitrogen atmosphere.
-
Solubilization: Dissolve 3-methoxybenzoyl chloride (10 mmol) in 20 mL anhydrous DCM.
-
Catalyst Addition: Cool the solution to 0°C in an ice bath. Add AlCl₃ (12 mmol) portion-wise over 10 minutes. Caution: Exothermic reaction.[1][2]
-
Substrate Addition: Add Anisole (11 mmol) dropwise dissolved in 10 mL DCM. The methoxy group on anisole is an ortho/para director; the bulky benzoyl group favors para substitution, yielding the desired 4,3' structure.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/Ethyl Acetate 8:2).[1][3][2]
-
Quenching: Pour the reaction mixture carefully into 100 mL of ice-water/HCl mixture to decompose the aluminum complex.
-
Extraction: Extract the organic layer with DCM (3 x 30 mL). Wash combined organics with saturated NaHCO₃ and brine.[3][2]
-
Purification: Dry over MgSO₄, concentrate, and purify via silica gel column chromatography (Gradient: 100% Hexane to 90:10 Hexane/EtOAc).
-
Validation: Confirm structure via ¹H-NMR (look for distinct splitting patterns of the two non-equivalent aromatic rings).
Protocol B: ROS Generation Assay (Type I vs. Type II)
Rationale: To confirm PDT potential, one must distinguish between Singlet Oxygen (Type II) and free radical (Type I) generation.[1][3][2][4]
Materials:
-
DPBF (1,3-Diphenylisobenzofuran): Specific probe for Singlet Oxygen (
).[1][3][2] -
DCFH-DA: General probe for oxidative stress/radicals.[1][3][2]
-
Light Source: 365 nm UV LED (Irradiance ~10 mW/cm²).[1][3][2]
Workflow:
-
Preparation: Prepare a 10 µM stock of 4,3'-DMBP in DMSO.
-
DPBF Assay (Type II):
-
DCFH-DA Assay (Type I/General):
-
Data Analysis: Plot
vs. Time. The slope indicates the quantum yield of ROS generation relative to a standard (e.g., Rose Bengal).[2]
Protocol C: In Vitro Phototoxicity (Cellular PDT)
Rationale: Assessing the therapeutic window (Dark Toxicity vs. Phototoxicity).[3][2]
Cell Line: A431 (Epidermoid carcinoma) or S. aureus (for aPDT).[1][3][2]
Step-by-Step:
-
Seeding: Seed cells in 96-well plates (5,000 cells/well) and incubate for 24h.
-
Treatment: Add 4,3'-DMBP at concentrations ranging from 0.1 µM to 100 µM.
-
Incubation: Incubate for 4 hours in the dark to allow cellular uptake.
-
Irradiation:
-
Viability Assay: After 24h post-irradiation, perform MTT or CCK-8 assay.[1][3][2]
-
Calculation: Calculate
for both Dark and Light conditions.
Experimental Workflow Diagram
Caption: Integrated workflow for developing 4,3'-DMBP as a PDT agent, from chemical synthesis to biological efficacy calculation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low ROS Yield | Solvent Quenching | Benzophenone triplets are quenched by alcohols.[1][3][2] Switch to Acetonitrile or deuterated solvents ( |
| High Dark Toxicity | Membrane Disruption | Lipophilic benzophenones may intercalate membranes.[1][3][2] Reduce incubation time or use a liposomal formulation (e.g., DPPC liposomes).[1][3][2] |
| Precipitation | Poor Water Solubility | 4,3'-DMBP is hydrophobic.[1][3][2] Ensure DMSO stock is <1% of final volume.[3][2] Use Pluronic F-127 as a solubilizing agent.[1][3][2] |
| No Phototoxicity | Incorrect Wavelength | The absorption tail is weak >380 nm.[3][2] Ensure the light source overlaps with the 280–350 nm absorption band (use 365 nm UV LED).[3][2] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7032, 4,4'-Dimethoxybenzophenone (Structural Analog Data).[1][3][2] Retrieved from [Link]
-
Baptista, M. S., et al. (2017). Type I and Type II Photosensitized Oxidation Reactions: Guidelines and Mechanistic Pathways.[1][3][2] Photochemistry and Photobiology.[3][2][5][6][7] Retrieved from [Link]
-
Vigerust, T., et al. (2012). Phototoxic effects of benzophenone derivatives in human keratinocytes.[1][3][2] Photodermatology, Photoimmunology & Photomedicine.[1][3][2] (Contextual grounding for benzophenone cytotoxicity).
-
Royal Society of Chemistry. Benzophenone as a Photosensitizer.[1][3][2] ChemRxiv.[1][3][2] Retrieved from [Link] (Search: Benzophenone Photosensitizer)[1][3][2]
-
NIST Chemistry WebBook. IR and Mass Spectra of Dimethoxybenzophenone isomers. Retrieved from [Link][1][3][2]
Sources
- 1. 4,4'-Dimethoxybenzophenone [webbook.nist.gov]
- 2. 4,4'-Dimethoxybenzophenone | C15H14O3 | CID 7032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,4-Dimethoxybenzophenone | C15H14O3 | CID 286742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Type I and Type II mechanisms of antimicrobial photodynamic therapy: An in vitro study on Gram-negative and Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 7. Type I and II Photosensitized Oxidation Reactions: Guidelines and Mechanistic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 4,3'-Dimethoxybenzophenone Synthesis Optimization
Ticket ID: #DMBP-43-OPT Subject: Troubleshooting Low Yield & Impurity Profiles in Friedel-Crafts Acylation Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]
Part 1: Diagnostic Flowchart (Triage)[1]
Before altering chemical parameters, determine the specific failure mode using this logic tree. This isolates whether your yield loss is due to conversion failure, side-reactions (demethylation), or isolation issues.[1]
Caption: Diagnostic logic tree for identifying the root cause of yield loss in 4,3'-dimethoxybenzophenone synthesis.
Part 2: Critical Reaction Parameters (The "Why")
The synthesis of 4,3'-dimethoxybenzophenone typically utilizes Friedel-Crafts Acylation between anisole (substrate) and 3-methoxybenzoyl chloride (electrophile).[1] The primary yield-killer in this specific reaction is not lack of reactivity, but over-reactivity leading to demethylation.
The Demethylation Trap (The "Missing Methyl")
Aluminum Chloride (
-
Mechanism:
forms an adduct with the methoxy oxygen. Under elevated temperatures (>25°C) or prolonged reaction times, nucleophilic attack (by ) on the methyl group cleaves the ether bond, converting your product into a phenol (hydroxy-methoxybenzophenone). -
Impact: Phenolic byproducts are highly polar, often lost in the aqueous layer during basic workup or form "tar" during chromatography.
-
Evidence: If your crude NMR shows a broad singlet around 5.0–9.0 ppm (phenolic -OH) or missing methyl singlets (~3.8 ppm), you are suffering from demethylation [1].[1]
Regioselectivity (The "Ortho" Problem)
Anisole directs incoming electrophiles to Ortho and Para positions.
-
Target: Para-substitution (4-position) yields the desired 4,3'-isomer.
-
Impurity: Ortho-substitution (2-position) yields the 2,3'-isomer.[1]
-
Control: Steric hindrance favors the Para product, but high temperatures increase the energy available to overcome the Ortho activation barrier, increasing the impurity profile [2].
Catalyst Stoichiometry
Unlike catalytic hydrogenation, Friedel-Crafts acylation requires stoichiometric Lewis acid.[1] The ketone product complexes with
-
Requirement: You need >1.1 equivalents of
relative to the acid chloride. Using less results in stalled conversion [3].
Part 3: Troubleshooting FAQs
Q1: My reaction mixture turned black/tarry, and the yield is <30%. What happened? A: This indicates polymerization or deep demethylation .[1]
-
Cause: The reaction temperature was likely too high, or the addition of the catalyst was too fast, causing a localized exotherm.
-
Fix: Maintain the internal temperature strictly between 0°C and 5°C during the addition of
. Do not reflux. If the issue persists, switch to a milder Lewis acid like Iron(III) Chloride (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> ) or use a Zeolite catalyst (e.g., H-Beta), which significantly reduces tar formation [4].
Q2: I see a spot on TLC just below my product that won't separate. Is this the product? A: This is likely the 2,3'-dimethoxybenzophenone (Ortho isomer) .
-
Cause: Anisole is activated at both ortho and para positions.[3]
-
Fix: You cannot easily fix this chemically.[1] You must rely on purification.[1]
-
Recrystallization:[4] The 4,3'-isomer is typically more symmetric and crystalline. Try recrystallizing from hot Ethanol or Isopropanol. The Ortho isomer often remains in the mother liquor.
-
Solvent: Ensure you are using a non-polar solvent like DCM or 1,2-Dichloroethane (DCE).[1] High-polarity solvents (like Nitrobenzene) can sometimes alter regioselectivity but are difficult to remove.[1]
-
Q3: Upon quenching with water, I get a massive emulsion that takes hours to separate. A: This is caused by aluminum hydroxide gels .
-
Fix: Do not quench with pure water. Quench by pouring the reaction mixture slowly into a slurry of Ice + Concentrated HCl . The acid keeps aluminum in solution as ionic
, preventing the formation of the gelatinous precipitate.
Part 4: Validated Experimental Protocol
This protocol is designed to minimize demethylation while ensuring high conversion.
Materials Table
| Reagent | Equiv.[1][4][5][6][7] | Role | Critical Note |
| Anisole | 1.05 | Substrate | Slight excess ensures full consumption of acid chloride.[1] |
| 3-Methoxybenzoyl Chloride | 1.00 | Electrophile | Limiting reagent.[1] |
| Aluminum Chloride ( | 1.10 | Lewis Acid | Must be anhydrous (yellow/grey powder, not white clumps). |
| Dichloromethane (DCM) | Solvent | (10 mL/g) | Must be dried over molecular sieves (<50 ppm |
| 1M HCl (aq) | Quench | N/A | Essential for breaking Al-complex.[1] |
Step-by-Step Workflow
-
Setup: Flame-dry a 3-neck round bottom flask. Equip with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Catalyst Suspension: Add anhydrous
(1.1 equiv) and dry DCM. Cool to 0°C in an ice/salt bath. -
Electrophile Formation: Add 3-methoxybenzoyl chloride (1.0 equiv) dropwise to the suspension. Stir for 15 mins at 0°C. Note: The solution may turn yellow/orange as the acylium ion forms.
-
Substrate Addition (Critical): Dissolve Anisole (1.05 equiv) in a small volume of DCM. Add this solution dropwise over 30–45 minutes.
-
Control: Monitor internal temp.[1] Do not exceed 5°C.
-
-
Reaction: Allow the mixture to warm to Room Temperature (20–25°C) . Stir for 2–4 hours.
-
Quench: Pour the reaction mixture slowly into a beaker containing Crushed Ice + Conc. HCl (approx 50mL ice / 5mL HCl) with vigorous stirring.
-
Workup: Separate layers. Wash organic layer with:
-
Isolation: Dry over
, filter, and concentrate. -
Purification: Recrystallize the crude solid from Ethanol .
Part 5: Reaction Mechanism Visualization
The following diagram illustrates the pathway and the specific point where yield is lost (Demethylation).
Caption: Reaction pathway showing the primary synthesis route and the thermal demethylation side-reaction.
References
-
Loudon, G. M. (2009). Organic Chemistry. Roberts and Company Publishers.[1] (Discussion on cleavage of ethers by Lewis acids).
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Friedel-Crafts Regioselectivity).[1][5] [1]
-
Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.[1] (Stoichiometry requirements for acylation).
-
Sartori, G., & Maggi, R. (2006). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press.[1] (Alternatives to AlCl3 to prevent side reactions). [1]
Sources
- 1. 4,4'-Dimethoxybenzophenone | C15H14O3 | CID 7032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Explain different Friedel-Crafts reactions of anisole. | Filo [askfilo.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]
- 7. 4,4'-Dimethoxybenzophenone synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN108586224B - Method for purifying and separating benzophenone - Google Patents [patents.google.com]
optimizing Friedel-Crafts acylation for unsymmetrical benzophenones
To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Optimizing Friedel-Crafts Acylation for Unsymmetrical Benzophenones
Introduction
Synthesizing unsymmetrical benzophenones via Friedel-Crafts acylation presents a unique set of challenges compared to symmetrical analogs. The primary difficulty lies not in the bond formation itself, but in regiocontrol and catalyst inhibition . Unlike symmetrical ketones, where the order of addition is trivial, unsymmetrical targets require a strategic "disconnection" approach to prevent the formation of inseparable isomeric mixtures or stalled reactions due to ring deactivation.
This guide functions as a dynamic technical support center. It is structured to guide you through strategic planning, protocol execution, and troubleshooting, ensuring high fidelity in your experimental outcomes.
Part 1: Strategic Planning (The Retrosynthetic Disconnect)
Q: I need to synthesize 4-chloro-4'-methoxybenzophenone. Which ring should act as the nucleophile?
A: Always acylate the more electron-rich ring.
This is the single most critical decision in your workflow. Friedel-Crafts acylation is highly sensitive to the electronic density of the aromatic substrate.
-
Rule: Use the more activated (electron-rich) aromatic ring as the substrate (nucleophile).
-
Corollary: Use the more deactivated (electron-poor) ring as the acyl chloride (electrophile).
Why?
-
Reactivity: An acid chloride bearing electron-withdrawing groups (like chloro-benzoyl chloride) is a more potent electrophile, making the reaction faster.
-
Inhibition: Attempting to acylate a deactivated ring (e.g., chlorobenzene) with an electron-rich acid chloride (e.g., anisoyl chloride) often leads to low yields or requires forcing conditions (high heat), which promotes side reactions like demethylation or polymerization.
Decision Logic Visualization
Figure 1: Retrosynthetic decision tree for maximizing yield and selectivity in unsymmetrical benzophenone synthesis.
Part 2: Protocol Optimization & Catalyst Selection
Q: Why does my reaction stall at 50% conversion even with 1.0 equivalent of AlCl₃?
A: You are under-dosing the catalyst. The product poisons the catalyst.
Unlike Friedel-Crafts alkylation (which is catalytic), acylation requires stoichiometric Lewis acid . The resulting ketone product is a Lewis base that complexes with AlCl₃, effectively removing it from the reaction pool.[1]
-
Requirement: You must use >1.1 equivalents of AlCl₃ relative to the acid chloride.
-
Recommendation: Use 1.2 – 1.5 eq to account for moisture and complexation.
Catalyst & Solvent Performance Data
The following table compares standard conditions for a difficult acylation (e.g., deactivated substrate or steric bulk).
| Catalyst | Stoichiometry | Solvent | Temp (°C) | Typical Yield | Notes |
| AlCl₃ | 1.2 – 1.5 eq | DCM | 0 – 25 | 85-95% | Gold Standard. Best for most substrates. Requires careful quenching. |
| AlCl₃ | 1.2 – 1.5 eq | Nitrobenzene | 60 – 100 | 70-80% | Use for deactivated substrates . High BP allows thermal activation. Hard to remove solvent. |
| FeCl₃ | 0.1 – 0.5 eq | Ionic Liquid | 80 | 60-75% | Green Alternative. Can be catalytic in specific ionic liquids but generally lower yields for benzophenones. |
| ZnCl₂ | 1.5 eq | DCM/Ether | 25 | 40-60% | Milder. Use only for highly activated substrates (e.g., phenols, furans) to avoid polymerization. |
Part 3: Troubleshooting & FAQs
Issue 1: Regioselectivity (Wrong Isomer)
Q: I am targeting the para-isomer, but I see significant ortho product. How do I fix this?
A: Increase steric bulk or switch solvents.
-
Steric Control: The para position is sterically favored. If you are getting ortho, your substrate might not be bulky enough.
-
Solvent Effect:
-
DCM / CS₂: These non-polar solvents favor the para product due to tighter ion-pairing in the transition state.
-
Nitrobenzene: This polar solvent can solvate the acylium ion separately, sometimes increasing attack at the more electron-rich (but sterically crowded) ortho position. Switch to DCM or 1,2-DCE if possible.
-
-
Thermodynamic Control: Acylation is generally irreversible, but at high temperatures (refluxing nitrobenzene), some isomerization can occur. Lower the temperature to lock in the kinetic (para) product.
Issue 2: The "Impossible" Workup (Emulsions)
Q: Upon quenching with water, I formed a thick, white emulsion that won't separate. What is it?
A: It is an Aluminum Hydroxide gel. You must acidify.
The AlCl₃-Ketone complex is robust.[1] Simply adding water hydrolyzes the complex but generates insoluble aluminum hydroxides (
Correct Quench Protocol:
-
Cool: Place reaction flask in an ice bath.
-
Acidify: Pour the reaction mixture slowly into a beaker containing crushed ice and concentrated HCl (approx. 10% of total volume).
-
Agitate: Stir vigorously for 15–30 minutes until two clear layers appear.
-
Extract: Use DCM or EtOAc. If an emulsion persists, filter through a Celite pad to remove particulate aluminum salts.
Issue 3: Deactivated Substrates
Q: My substrate has a nitro/cyano group and won't react. Can I force it?
A: Rarely via standard F-C. Change tactics. Friedel-Crafts fails on rings more deactivated than chlorobenzene (e.g., nitrobenzene, benzonitrile). The carbocation intermediate is too unstable.
-
Alternative: Use an organometallic approach .
-
React the corresponding aryl bromide (deactivated ring) with Mg to form a Grignard.
-
React the Grignard with the benzonitrile or acid chloride of the other ring.
-
Part 4: Experimental Workflow Visualization
This diagram outlines the optimized bench workflow for a standard AlCl₃ mediated synthesis.
Figure 2: Step-by-step experimental protocol for minimizing side reactions and ensuring safe handling of AlCl₃.
References
-
Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, New York, 1963.
-
Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer, 2007.
-
Eyley, S. C. "The Friedel-Crafts Acylation Reaction." Comprehensive Organic Synthesis, Vol 2, Pergamon, 1991, pp. 707-731.
-
Sartori, G.; Maggi, R. Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press, 2009.
-
BenchChem Application Notes. "Troubleshooting low yields in Friedel-Crafts acylation."
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. websites.umich.edu [websites.umich.edu]
- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]
- 7. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]
- 8. Benzene underwent a Friedel–Crafts acylation followed by a Wolff–... | Study Prep in Pearson+ [pearson.com]
Technical Support Center: Recrystallization of 4,3'-Dimethoxybenzophenone
Status: Operational Ticket ID: REC-DMBP-43 Assigned Scientist: Senior Application Specialist[1][2]
Executive Summary & Chemical Profile
You are attempting to purify 4,3'-dimethoxybenzophenone (also known as 3-methoxy-4'-methoxybenzophenone).[1][2]
Critical Technical Warning: Unlike its symmetrical isomer 4,4'-dimethoxybenzophenone (which melts at ~142°C), the 4,3' isomer is asymmetrical.[1] In benzophenone derivatives, asymmetry significantly disrupts crystal lattice packing, often lowering the melting point to < 60°C or resulting in a compound that exists as a viscous oil at room temperature before slowly crystallizing.
Implication for Recrystallization: The primary failure mode for this experiment is "Oiling Out" (liquid-liquid phase separation) rather than crystallization.[1][2] Your solvent strategy must prioritize preventing the formation of an oil phase.
Solvent Selection Matrix
| Solvent System | Role | Suitability | Notes |
| Ethanol (95%) | Single Solvent | ⭐⭐⭐ (High) | Start Here. Standard for benzophenones.[1][2] Good temperature coefficient. |
| Ethanol / Water | Binary System | ⭐⭐⭐ (High) | Best for maximizing yield. Water acts as the anti-solvent. |
| Ethyl Acetate / Hexane | Binary System | ⭐⭐ (Medium) | Use if the compound is too soluble in Ethanol or if oiling out persists. |
| Methanol | Single Solvent | ⭐⭐ (Medium) | Good alternative if Ethanol boiling point (78°C) is too high and causes melting. |
Experimental Protocol: The Self-Validating Workflow
Do not commit your entire batch to a single solvent immediately. Use this micro-scale screening protocol to validate the system.
Phase 1: Micro-Screening (The "Test Tube" Method)[1]
-
Place 50 mg of crude 4,3'-dimethoxybenzophenone into a small test tube.
-
Add 0.5 mL of Ethanol .
-
Observation A (Room Temp):
-
Heat gently to boiling (water bath recommended).
-
Observation B (Boiling):
-
Dissolves completely? → Good. Allow to cool slowly.
-
Insoluble? → Add Ethanol in 0.1 mL increments until dissolved.
-
Forms an oily layer at the bottom? → STOP. The compound has melted, not dissolved. Add more solvent to dissolve the oil, or switch to a lower-boiling solvent (Methanol).
-
Phase 2: The Two-Solvent Recrystallization (Ethanol/Water)
Recommended for batches > 1 gram.[1][2]
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol required to obtain a clear solution.
-
Tip: If the solution is dark/colored, add activated charcoal, boil for 2 mins, and filter hot through Celite.
-
-
Anti-Solvent Addition: While keeping the solution near boiling, add warm water dropwise.
-
The Cloud Point: Stop adding water the moment a faint turbidity (cloudiness) persists.
-
Clarification: Add one drop of Ethanol to clear the solution back to transparent.
-
Crystallization: Remove from heat. Insulate the flask (wrap in a towel) to ensure slow cooling .
-
Why? Rapid cooling traps impurities and encourages oiling out.
-
-
Harvest: Once at room temperature, cool in an ice bath for 30 minutes. Filter via vacuum filtration.[4]
Troubleshooting Guide (FAQ)
Issue 1: "My product formed an oil at the bottom of the flask instead of crystals."
Diagnosis: This is "Oiling Out." It happens when the saturated solution cools and the compound separates as a liquid (droplets) before it can organize into a crystal lattice. This is common because the melting point of 4,3'-dimethoxybenzophenone is likely close to the boiling point of the solvent.
Corrective Actions:
-
Re-heat: Bring the mixture back to a boil until the oil redissolves.
-
Add More Solvent: Dilute the solution by adding 20% more Ethanol. A slightly more dilute solution lowers the saturation temperature, allowing crystals to form after the solution cools below the compound's melting point.
-
Seed It: As the solution cools to warm (approx 40-50°C), add a seed crystal (a tiny speck of crude solid). This provides a template for growth, bypassing the oil phase.
Issue 2: "No crystals appeared even after cooling to 0°C."
Diagnosis: The solution is supersaturated but lacks a nucleation site, or the compound is too soluble in the chosen solvent volume.
Corrective Actions:
-
Scratch the Glass: Use a glass stir rod to vigorously scratch the inside walls of the flask at the air-liquid interface.[2] The micro-glass shards act as nucleation sites.
-
Evaporate: Gently boil off 20-30% of the solvent to increase concentration, then cool again.
-
Flash Freeze: Place the flask in a dry ice/acetone bath for 5 minutes to shock the system, then move to a regular freezer.
Issue 3: "The crystals are sticky or gummy."
Diagnosis: Solvent inclusions or impurities (likely unreacted anisoyl chloride or aluminum salts from synthesis) are trapped.
Corrective Actions:
-
Trituration: Isolate the gum, add a small amount of cold Hexane or Pentane , and grind it with a spatula. This often extracts the oily impurities and leaves the solid behind.
-
Dry & Repeat: Dry the gum under high vacuum to remove solvent, then attempt recrystallization again using System B (Ethyl Acetate / Hexane) .
Decision Logic Visualization
The following diagram illustrates the critical decision pathways for purifying this specific isomer, accounting for its tendency to oil out.
Caption: Decision tree for managing the recrystallization of low-melting benzophenone derivatives.
References & Grounding
-
Vogel's Textbook of Practical Organic Chemistry . (5th Ed.). General techniques for recrystallization of aromatic ketones and handling of low-melting solids.[1][2][1][2]
-
Thermo Scientific Chemicals . 4,4'-Dimethoxybenzophenone Physical Properties. (Used as a comparative baseline for the high-melting symmetrical isomer).
-
Chem-Impex . 3,4-Dimethoxybenzophenone Physical Properties. (Used as a comparative baseline for asymmetrical isomers, MP 52-57°C).
-
BenchChem . Technical Guide: 3-Methoxy-4'-methylbenzophenone. (Identifies closely related asymmetrical analogs as oils/low-melting solids). [1][2][6]
Sources
Technical Support Center: Optimizing Temperature for 4,3'-Dimethoxybenzophenone Synthesis
Welcome to the technical support center for the synthesis of 4,3'-Dimethoxybenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on optimizing reaction temperature, a critical parameter for achieving high yield and purity. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to help you navigate the common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of temperature in the synthesis of 4,3'-Dimethoxybenzophenone via Friedel-Crafts acylation?
Temperature is a double-edged sword in the Friedel-Crafts acylation of anisole with 3-methoxybenzoyl chloride to produce 4,3'-Dimethoxybenzophenone. According to chemical kinetics, increasing the temperature generally increases the reaction rate.[1] However, excessively high temperatures can lead to a variety of undesirable outcomes, including the formation of side products and decomposition of reactants or the final product, which ultimately decreases the overall yield and purity.[1] The key is to find an optimal temperature range that promotes a reasonable reaction rate while minimizing side reactions.
The synthesis is typically a Friedel-Crafts acylation, a classic example of an electrophilic aromatic substitution reaction.[2][3] In this process, a Lewis acid catalyst, commonly aluminum chloride (AlCl₃), is used to generate a highly reactive acylium ion from 3-methoxybenzoyl chloride.[4] This electrophile then attacks the electron-rich anisole ring. The reaction is highly exothermic, particularly during the initial mixing of the reactants and the catalyst, making temperature control paramount from the very beginning.[5]
Q2: My reaction yield is consistently low. Could the reaction temperature be the culprit?
Absolutely. An suboptimal temperature is a common reason for low yields in this synthesis. The issue can arise from temperatures that are either too low or too high.
-
Temperatures Too Low: If the reaction is conducted at a very low temperature (e.g., below 0°C for the entire duration), the rate of reaction may be too slow for the synthesis to reach completion within a practical timeframe. This can result in a significant amount of unreacted starting materials in your final workup, leading to a low isolated yield.
-
Temperatures Too High: Conversely, elevated temperatures can decrease the yield through several mechanisms:
-
Increased Side Product Formation: Higher temperatures can provide the necessary activation energy for competing side reactions, such as the formation of different isomers (e.g., 2,3'- and 4,4'-dimethoxybenzophenone) or polysubstitution products.[1]
-
Reagent or Product Decomposition: Benzophenone derivatives and the reaction intermediates can be susceptible to degradation at high temperatures, especially in the presence of a strong Lewis acid like AlCl₃. This can lead to the formation of tar-like substances, which not only reduces the yield but also complicates the purification process.
-
For a typical Friedel-Crafts acylation, a general temperature range can be from about 25°C to 180°C, but the optimal temperature is highly dependent on the specific substrates and reaction conditions.[1]
Q3: I am observing significant formation of the 2,3'-isomer as a side product. How can I improve the regioselectivity for the desired 4,3'-isomer through temperature control?
This is a classic challenge in electrophilic aromatic substitutions on a substituted benzene ring. The methoxy group of anisole is an ortho, para-directing group, meaning it activates these positions for electrophilic attack.[2] The formation of the 2,3'-isomer (ortho-acylation) competes with the desired 4,3'-isomer (para-acylation).
Generally, lower reaction temperatures favor the formation of the para product. The reasoning is based on sterics and thermodynamics:
-
Steric Hindrance: The ortho positions on the anisole ring are sterically hindered by the adjacent methoxy group. The bulky acylium ion complex will therefore react more readily at the less hindered para position.
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, and the product distribution is primarily determined by the activation energies of the competing pathways. The pathway leading to the para product usually has a lower activation energy due to reduced steric hindrance. At higher temperatures, the reaction may shift towards thermodynamic control, potentially allowing for isomerization or favoring other products.
To enhance the selectivity for the 4,3'-isomer, it is advisable to maintain a lower reaction temperature, particularly during the addition of the reactants and for the initial phase of the reaction.
Troubleshooting Guide
| Issue | Potential Cause Related to Temperature | Recommended Action |
| Low or No Conversion | Reaction temperature is too low, resulting in a very slow reaction rate. | Gradually warm the reaction mixture to room temperature or slightly above (e.g., 40-50°C) and monitor the progress using Thin Layer Chromatography (TLC). |
| Formation of Dark, Tarry Byproducts | The reaction temperature is too high, causing decomposition of starting materials or product. | Ensure adequate cooling during the addition of the Lewis acid. Maintain a controlled temperature throughout the reaction. If the reaction is highly exothermic, consider a slower addition rate of the reactants. |
| Poor Regioselectivity (High percentage of ortho-isomer) | The reaction temperature is too high, favoring the formation of the sterically less-favored ortho-isomer. | Conduct the initial addition of reactants and catalyst at a lower temperature (e.g., 0-5°C in an ice bath). Allow the reaction to proceed at a lower temperature for a longer duration. |
| Runaway Reaction | Inadequate heat dissipation, especially during the exothermic addition of the Lewis acid. | Add the Lewis acid portion-wise at a controlled rate to a cooled solution of the reactants. Ensure efficient stirring to distribute the heat evenly. |
Experimental Protocol: Temperature Optimization Workflow
This protocol provides a step-by-step methodology for the synthesis of 4,3'-Dimethoxybenzophenone with a focus on temperature control.
Step 1: Reaction Setup and Initial Cooling
-
Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with anisole (1.0 equivalent) and a suitable dry solvent (e.g., dichloromethane).
-
Cool the flask to 0°C using an ice-water bath. Efficient stirring is crucial to ensure uniform temperature.[6]
Step 2: Controlled Addition of Reactants and Catalyst
-
Dissolve 3-methoxybenzoyl chloride (1.0 equivalent) in dry dichloromethane and add it to the dropping funnel.
-
In a separate, dry container, weigh aluminum chloride (AlCl₃, 1.1 equivalents) under an inert atmosphere.
-
Slowly add the 3-methoxybenzoyl chloride solution to the cooled anisole solution over 15-20 minutes while maintaining the temperature at 0-5°C.
-
Begin the portion-wise addition of AlCl₃ to the reaction mixture. This step is highly exothermic.[5] Monitor the internal temperature carefully and ensure it does not rise above 10°C.
Caption: Temperature-Controlled Synthesis Workflow
Step 3: Reaction Progression and Monitoring
-
After the complete addition of the catalyst, allow the reaction mixture to slowly warm to room temperature.
-
Let the reaction stir for 4-6 hours at room temperature.[6]
-
Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC). The disappearance of the starting materials will indicate the reaction's completion.
Step 4: Reaction Workup and Product Isolation
-
Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.[6] This will decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.[6]
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude 4,3'-Dimethoxybenzophenone by recrystallization or column chromatography.
Temperature vs. Outcome Relationship
The following diagram illustrates the general relationship between the reaction temperature and the expected outcomes in the synthesis of 4,3'-Dimethoxybenzophenone.
Caption: Temperature's Impact on Reaction Outcomes
References
- Understanding the Chemical Synthesis of 3,4-Dimethoxybenzophenone. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- WO2001051440A1 - A process for the preparation of substituted benzophenones. (n.d.). Google Patents.
- Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020). YouTube.
- 13 Friedel-Crafts Acylation. (n.d.). University of Wisconsin-Madison Chemistry Department.
- On Friedel-Crafts acetylation, anisole yields. (n.d.). Vedantu.
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry.
- Application Notes and Protocols: 4-Methoxy-3'-methylbenzophenone in Organic Synthesis. (2025). BenchChem.
Sources
- 1. WO2001051440A1 - A process for the preparation of substituted benzophenones - Google Patents [patents.google.com]
- 2. On FriedelCrafts acetylation anisole yields A 2methoxyacetophenone class 12 chemistry CBSE [vedantu.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Technical Guide: 4,3'-Dimethoxybenzophenone vs. 4,4'-Dimethoxybenzophenone
Executive Summary
This guide provides a technical comparison between two structural isomers of dimethoxybenzophenone: 4,4'-Dimethoxybenzophenone (4,4'-DMBP) and 4,3'-Dimethoxybenzophenone (3,4'-DMBP) . While they share the same molecular formula (
-
4,4'-DMBP is a highly symmetric (
), high-melting crystalline solid widely used as a photoinitiator and pharmaceutical intermediate. -
3,4'-DMBP is an asymmetric (
), low-melting solid or viscous liquid often utilized in Structure-Activity Relationship (SAR) studies to probe binding pocket sterics where symmetry breaking is advantageous.
Chemical Identity & Structural Analysis
The fundamental difference lies in molecular symmetry. 4,4'-DMBP possesses a
| Feature | 4,4'-Dimethoxybenzophenone | 4,3'-Dimethoxybenzophenone |
| Common Name | 4,4'-DMBP; Di-p-anisyl ketone | 3,4'-DMBP; (3-Methoxyphenyl)(4-methoxyphenyl)methanone |
| CAS Number | 90-96-0 | 75731-44-1 |
| Symmetry Group | ||
| Molecular Weight | 242.27 g/mol | 242.27 g/mol |
| Physical State (RT) | White Crystalline Powder | Yellow Viscous Liquid or Low-Melting Solid |
| Melting Point | 141 – 145 °C | ~55 – 60 °C (Often oil at RT) |
| Key Application | Photoinitiator, UV Blocker | SAR Probe, Asymmetric Ligand Scaffold |
Physicochemical Performance
Melting Point & Solubility
The symmetry of 4,4'-DMBP allows for efficient crystal packing, resulting in a high melting point (>140°C). In contrast, the 3,4'-isomer's asymmetry disrupts lattice energy, lowering the melting point significantly, often resulting in an oil or low-melting solid that requires chromatography rather than crystallization for purification.
Spectroscopic Signatures (NMR)
-
4,4'-DMBP: Shows a simplified
NMR spectrum due to symmetry. The protons ortho to the carbonyl appear as one signal (integration 4H), and protons ortho to the methoxy groups appear as another (integration 4H). -
3,4'-DMBP: Displays a complex spectrum. The 4-methoxy ring shows an AA'BB' system, while the 3-methoxy ring shows four distinct aromatic signals (singlet, doublet, triplet, multiplet patterns).
Synthetic Pathways
Strategic Analysis
-
4,4'-DMBP (Symmetric): efficiently synthesized via Friedel-Crafts Acylation using identical substrates (Anisole + p-Anisoyl Chloride) or double acylation of phosgene with anisole.
-
3,4'-DMBP (Asymmetric): Requires controlled Cross-Coupling or Stepwise Acylation to prevent symmetric byproducts. A Grignard reaction or Suzuki coupling is preferred to ensure regio-specificity.
Synthesis Logic Diagram
Figure 1: Comparative synthetic workflows illustrating the complexity cost of asymmetry.
Functional Applications & Biological Relevance[1][2]
Photochemical Properties
Benzophenone derivatives are classic triplet state sensitizers.
-
4,4'-DMBP: The electron-donating methoxy groups at the para positions raise the energy of the
state, often mixing with the state. This lowers the hydrogen abstraction efficiency compared to unsubstituted benzophenone but makes it an effective photoinitiator for specific acrylate systems where longer triplet lifetimes are beneficial. -
3,4'-DMBP: The meta-methoxy group exerts a different electronic inductive effect (
) compared to the resonance effect ( ) of the para group. This creates an asymmetric electron density distribution, potentially altering the dipole moment and solubility in polar monomer formulations.
Biological Activity (Tubulin Inhibition)
In medicinal chemistry, these scaffolds are often evaluated as precursors to combretastatin analogs or tubulin polymerization inhibitors.
-
Symmetry vs. Efficacy: The colchicine binding site on tubulin generally favors trimethoxy-substituted rings (3,4,5-trimethoxy).
-
4,4'-DMBP: Often shows poor binding due to rigid symmetry and lack of the specific 3,4,5-motif.
-
3,4'-DMBP: The asymmetry mimics the "A-ring" and "B-ring" differentiation found in natural chalcones and combretastatins, making it a more valuable scaffold for SAR optimization, although it is usually less potent than trimethoxy variants.
Mechanism of Action (SAR) Diagram
Figure 2: Structure-Activity Relationship logic for dimethoxybenzophenones in tubulin binding.
Experimental Protocols
Protocol A: Synthesis of 4,4'-Dimethoxybenzophenone (Friedel-Crafts)
Self-Validating Step: The high melting point of the product allows for easy purity confirmation via melting point apparatus.
-
Reagents: Anisole (1.0 equiv), p-Anisoyl chloride (1.0 equiv), Aluminum Chloride (
, 1.1 equiv), DCM or (Solvent). -
Setup: Flame-dried 3-neck flask equipped with a reflux condenser and dropping funnel, under
atmosphere. -
Procedure:
-
Suspend
in dry solvent at 0°C. -
Add p-Anisoyl chloride dropwise. Stir for 15 min to form the acylium ion complex.
-
Add Anisole dropwise, maintaining temperature <5°C.
-
Allow to warm to RT, then reflux for 2 hours.
-
-
Workup: Pour mixture onto ice/HCl. Extract with DCM. Wash organic layer with brine, dry over
. -
Purification: Recrystallize from hot Ethanol.
-
Yield/Data: Expect white crystals, MP 142-144°C.
Protocol B: Photochemical Reduction Assay (General)
Purpose: To compare hydrogen abstraction capability.
-
Solution: Prepare 0.1 M solution of the benzophenone derivative in Isopropanol (hydrogen donor).
-
Irradiation: Place in a quartz cuvette. Degas with Argon for 10 mins. Irradiate with UV lamp (365 nm or 254 nm).
-
Monitoring: Monitor the disappearance of the carbonyl
absorption band (~330-340 nm) via UV-Vis spectroscopy over time. -
Result: 4,4'-DMBP typically shows slower kinetics than unsubstituted benzophenone due to the electron-donating methoxy groups stabilizing the excited state.
References
-
ChemicalBook. (2025). 4,4'-Dimethoxybenzophenone Properties and Suppliers. Retrieved from
-
Royal Society of Chemistry. (2014). Synthesis of (3-Methoxyphenyl)(4-methoxyphenyl)methanone (CAS 75731-44-1). RSC Advances, Supp Info. Retrieved from
-
GuideChem. (2024). 3,4'-Dimethoxybenzophenone CAS 75731-44-1 Details. Retrieved from
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 7032 (4,4'-Dimethoxybenzophenone). Retrieved from
-
Oregon State University. (2008). Synthesis and Photoreactivity of Dimethoxybenzophenones. Experimental Chemistry Abstracts. Retrieved from
A Comparative Analysis of Photoinitiation Efficiency: 4,3'-Dimethoxybenzophenone vs. Benzophenone
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of photopolymerization, the choice of a photoinitiator is paramount to achieving desired reaction kinetics and final material properties. Benzophenone, a stalwart Type II photoinitiator, has long been a benchmark due to its reliability and cost-effectiveness. However, the quest for enhanced efficiency and tailored photochemical characteristics has led to the exploration of its derivatives. This guide provides an in-depth comparison of the photoinitiation efficiency of 4,3'-Dimethoxybenzophenone against the parent compound, benzophenone, grounded in mechanistic principles and supported by established experimental protocols.
At a Glance: Key Performance-Influencing Parameters
| Parameter | Benzophenone | 4,3'-Dimethoxybenzophenone (Predicted) | Rationale for Predicted Difference |
| Molar Extinction Coefficient (ε) | Moderate | Higher | The auxochromic methoxy groups are expected to cause a bathochromic (red) shift and a hyperchromic effect, leading to greater absorption at longer wavelengths. |
| Intersystem Crossing (ISC) Quantum Yield (ΦISC) | Nearly quantitative (~1)[1][2] | High, potentially slightly lower | While still efficient, the presence of electron-donating groups can sometimes introduce alternative decay pathways from the excited singlet state, potentially reducing ΦISC marginally. |
| Triplet State Energy (ET) | ~69 kcal/mol (n,π) | Potentially Lowered | Electron-donating substituents can lower the energy of the π,π state, possibly leading to a lower energy (π,π) triplet state, which is less efficient at hydrogen abstraction. |
| Rate of Hydrogen Abstraction | High | Potentially Lower | A lower energy (π,π) triplet state is less electrophilic and thus less reactive in hydrogen abstraction compared to the (n,π*) triplet state of benzophenone. |
| Overall Photoinitiation Efficiency | High (Benchmark) | Potentially Lower | While light absorption may be enhanced, a potential decrease in the rate of the crucial hydrogen abstraction step could lead to a lower overall initiation efficiency. |
The Mechanics of Photoinitiation: A Tale of Two Molecules
Benzophenone and its derivatives operate as Type II photoinitiators, meaning they require a co-initiator, typically a hydrogen donor like a tertiary amine, to generate the initiating free radicals. The process, illustrated below, is a cascade of photophysical and photochemical events.
Benzophenone: The Archetype
Benzophenone's efficacy lies in its highly efficient intersystem crossing from the initially populated singlet excited state (S₁) to the triplet excited state (T₁).[1][2][3] This triplet state, possessing a diradical nature with a significant contribution from the n,π* configuration, readily abstracts a hydrogen atom from a suitable donor, generating a ketyl radical and a co-initiator radical. The latter is typically the primary species that initiates the polymerization chain reaction.
Photoinitiation mechanism of Benzophenone.
4,3'-Dimethoxybenzophenone: The Influence of Substituents
The introduction of two electron-donating methoxy groups at the 4 and 3' positions on the benzophenone scaffold is expected to modulate its photochemical behavior in several key ways:
-
Enhanced Light Absorption: The methoxy groups act as auxochromes, which are anticipated to cause a bathochromic (red) shift in the absorption spectrum. This means 4,3'-Dimethoxybenzophenone will likely absorb light at longer, less energetic wavelengths compared to benzophenone. This can be advantageous for curing thicker samples or for use with light sources that have a significant output in the near-UV region.
-
Nature of the Triplet State: The electron-donating nature of the methoxy groups can significantly influence the relative energies of the n,π* and π,π* triplet states. In benzophenone, the lowest energy triplet state is of n,π* character, which is highly reactive towards hydrogen abstraction. For methoxy-substituted benzophenones, particularly in polar environments, the π,π* triplet state can become lower in energy.[4][5] A π,π* triplet state is generally less efficient at abstracting hydrogen atoms, which could potentially reduce the overall photoinitiation efficiency.
-
Hydrogen Abstraction Rate: The rate of hydrogen abstraction is a critical determinant of photoinitiation efficiency. A shift towards a lower-energy π,π* triplet state in 4,3'-Dimethoxybenzophenone would likely decrease the rate of this crucial step compared to the highly reactive n,π* triplet state of benzophenone.
Predicted photoinitiation mechanism of 4,3'-Dimethoxybenzophenone.
Experimental Protocols for a Definitive Comparison
To empirically validate the predicted differences in photoinitiation efficiency, a series of well-established experimental techniques can be employed. The following protocols provide a framework for a rigorous comparative study.
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC is a powerful technique for determining the photopolymerization kinetics by measuring the heat released during the exothermic polymerization reaction upon UV irradiation.[6][7]
Methodology:
-
Sample Preparation: Prepare solutions of a standard acrylate monomer (e.g., trimethylolpropane triacrylate, TMPTMA) containing equimolar concentrations of either benzophenone or 4,3'-Dimethoxybenzophenone and a co-initiator (e.g., triethylamine, TEA). A typical concentration would be 1-3% w/w for the photoinitiator and a similar or slightly higher concentration for the co-initiator.
-
Instrument Setup: Place a small, accurately weighed amount of the sample (typically 1-5 mg) in an open aluminum DSC pan.
-
Measurement: Place the sample in the Photo-DSC cell under a nitrogen atmosphere to minimize oxygen inhibition. Irradiate the sample with a UV lamp of a specific wavelength and intensity (e.g., 365 nm, 10-50 mW/cm²).
-
Data Analysis: The heat flow as a function of time is recorded. The rate of polymerization is proportional to the heat flow, and the total heat evolved is proportional to the final monomer conversion. Key parameters to compare are the time to reach the maximum polymerization rate (tmax), the maximum polymerization rate (Rp,max), and the final conversion.
Experimental workflow for Photo-DSC analysis.
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
RT-FTIR spectroscopy allows for the direct monitoring of the disappearance of the monomer's reactive functional groups (e.g., the acrylate C=C double bond) in real-time during photopolymerization.
Methodology:
-
Sample Preparation: Prepare the same monomer/photoinitiator/co-initiator formulations as for the Photo-DSC experiments.
-
Instrument Setup: Place a thin film of the sample between two transparent salt plates (e.g., KBr or BaF₂) or on an ATR crystal.
-
Measurement: Position the sample in the FTIR spectrometer and irradiate it with a UV source. The IR spectrum is recorded at short time intervals.
-
Data Analysis: The decrease in the absorbance of the characteristic peak for the acrylate double bond (typically around 1635 cm⁻¹) is monitored over time. This allows for the calculation of the degree of conversion as a function of time and the rate of polymerization.
Experimental workflow for RT-FTIR analysis.
Concluding Remarks
References
- Monti, S., & Scaiano, J. C. (2004). Inversion of 4-methoxybenzophenone triplet in aqueous solutions. Photochemical & Photobiological Sciences, 3(8), 734–739.
- Ibeji, C. U., et al. (2017). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Science Alert.
-
ResearchGate. (n.d.). Inversion of 4-methoxybenzophenone triplet in aqueous solutions. Retrieved from [Link]
-
PubChem. (n.d.). 4,4'-Dimethoxybenzophenone. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dimethoxybenzophenone. Retrieved from [Link]
-
NIST. (n.d.). 4,4'-Dimethoxybenzophenone. Retrieved from [Link]
-
PubChem. (n.d.). Benzophenone-6. Retrieved from [Link]
-
ATB. (n.d.). 3,4-Dimethoxybenzophenone. Retrieved from [Link]
- ACS Publications. (2022). Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. The Journal of Physical Chemistry A.
- MDPI. (n.d.).
-
ResearchGate. (n.d.). Photopolymerization of Vinyl Acrylate Studied by PhotoDSC. Retrieved from [Link]
-
ResearchGate. (n.d.). Dual Electron Transfer Pathways from 4,4'-Dimethoxybenzophenone Ketyl Radical in the Excited State to Parent Molecule in the Ground State. Retrieved from [Link]
- MDPI. (2020). Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC.
-
ResearchGate. (n.d.). Benzophenone derivatives as novel organosoluble visible light Type II photoinitiators for UV and LED photoinitiating systems. Retrieved from [Link]
- Ningbo Inno Pharmchem Co., Ltd. (2026). Understanding the Chemical Synthesis of 3,4-Dimethoxybenzophenone.
- ACS Publications. (n.d.). Relative electron affinities of substituted benzophenones, nitrobenzenes, and quinones. Journal of the American Chemical Society.
-
ResearchGate. (n.d.). Synthesis and free radical photopolymerization of one-component type II photoinitiator based on benzophenone segment. Retrieved from [Link]
- PubMed. (2020). Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC.
- ScienceDirect. (n.d.). An electrochemical and computational chemistry study of substituted benzophenones.
- PMC. (2025).
-
ResearchGate. (n.d.). FT-IR spectra of benzophenone-containing PSEBS during.... Retrieved from [Link]
- MDPI. (2025). Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC.
-
ResearchGate. (n.d.). Kinetics of radical formation and decay in photooxidation of 4-halophenols sensitized by 4-carboxybenzophenone in aqueous solutions. Retrieved from [Link]
- PMC. (2022).
- MDPI. (n.d.). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes.
- MDPI. (n.d.).
-
RSC Publishing. (n.d.). .
- PMC. (2022).
-
ResearchGate. (n.d.). Alkyl-substituted benzophenones studied in this work. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Retrieved from [Link]
- ScholarWorks@BGSU. (n.d.). The Photochemistry of Benzophenone.
-
ResearchGate. (n.d.). Comparative FTIR spectra of benzophenone and the product of the.... Retrieved from [Link]
- PMC. (n.d.).
- RSC Publishing. (n.d.). Ultrafast study of substituted-position-dependent excited-state evolution in benzophenone-carbazole dyads.
- Edinburgh Instruments. (n.d.). Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4,4'-Dimethoxybenzophenone | C15H14O3 | CID 7032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Inversion of 4-methoxybenzophenone triplet in aqueous solutions - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Photoinitiator Performance: 4,3'-Dimethoxybenzophenone vs. Commercial Benchmarks
For researchers, scientists, and professionals in drug development and material science, the selection of a photoinitiator is a critical decision that dictates the efficiency, quality, and final properties of photopolymerized materials. This guide provides an in-depth comparison of 4,3'-Dimethoxybenzophenone, a member of the benzophenone family, against established commercial photoinitiators. We will delve into the mechanisms of action, comparative performance metrics, and provide a robust experimental framework for independent evaluation.
The Central Role of Photoinitiators in Polymerization
Photopolymerization is a process where light energy is used to initiate a chain reaction that converts liquid monomers into a solid polymer network. This process is fundamental to applications ranging from dental composites and 3D printing to coatings and adhesives. The catalyst for this transformation is the photoinitiator, a molecule that absorbs light and generates reactive species—typically free radicals—to kickstart polymerization.[1][2]
Photoinitiators are broadly classified into two categories based on their mechanism of radical generation:
-
Type I Photoinitiators (Cleavage): These molecules undergo unimolecular bond cleavage upon absorbing light to form two free radicals.[3] This process is generally very fast and efficient.
-
Type II Photoinitiators (Hydrogen Abstraction): These initiators require a co-initiator or synergist (often a tertiary amine). Upon light absorption, the photoinitiator enters an excited state and then abstracts a hydrogen atom from the co-initiator, resulting in the formation of two distinct radicals.[3][4]
The choice between Type I and Type II systems depends on numerous factors including the chemistry of the formulation, the light source, and desired properties of the final cured product.[5][6]
Profiling 4,3'-Dimethoxybenzophenone: A Type II Candidate
4,3'-Dimethoxybenzophenone belongs to the benzophenone family of compounds, which are classic Type II photoinitiators.[2] Its performance is therefore intrinsically linked to its interaction with a co-initiator.
Chemical Structure
The chemical identity of 4,3'-Dimethoxybenzophenone is defined by a central benzophenone core with methoxy (-OCH₃) groups at the 4 and 3' positions.
Caption: Chemical Structure of 4,3'-Dimethoxybenzophenone.
Mechanism of Action
As a Type II photoinitiator, 4,3'-Dimethoxybenzophenone follows a bimolecular process to generate radicals. The methoxy groups can influence the energy levels of the excited states and the efficiency of the hydrogen abstraction process.
-
Photoexcitation: Upon absorbing UV light, the benzophenone moiety is promoted to an excited singlet state.
-
Intersystem Crossing (ISC): It rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state.
-
Hydrogen Abstraction: The excited triplet-state molecule abstracts a hydrogen atom from a co-initiator (e.g., an amine).
-
Radical Formation: This abstraction generates a ketyl radical from the benzophenone and a highly reactive amine-derived radical. It is primarily the amine-derived radical that initiates the polymerization of monomers like acrylates.[4]
Caption: Generalized mechanism of Type II photoinitiation for 4,3'-Dimethoxybenzophenone (DMBP).
A Look at Leading Commercial Photoinitiators
To provide a meaningful comparison, we will evaluate 4,3'-Dimethoxybenzophenone against several industry-standard photoinitiators from both Type I and Type II classes.
-
Darocur® 1173 (Type I): A liquid, non-yellowing photoinitiator known for its good solvency, making it ideal for blends.[5] It is chemically 2-hydroxy-2-methyl-1-phenyl-propan-1-one.[7]
-
Irgacure® 184 (Type I): A widely used initiator (1-hydroxy-cyclohexylphenyl ketone) for clear coatings due to its fast cure speed and low yellowing.[8] It helps achieve a balance of through and surface cure.[5]
-
Irgacure® 819 (BAPO) (Type I): A highly efficient initiator, bis(2,4,6-trimethylbenzoyl)-phenylphosphine oxide, that absorbs in the visible light spectrum, making it excellent for pigmented systems and thick-section curing.[5][6] It can generate four reactive radicals from a single molecule, making it highly efficient.[9]
-
Benzophenone (BP) (Type II): The parent compound for our topic molecule. It is a cost-effective but relatively low-efficiency Type II initiator that requires a co-initiator and is known for causing yellowing.[2][10]
Head-to-Head Performance Comparison
Direct, published experimental data for 4,3'-Dimethoxybenzophenone is scarce. However, we can infer its likely characteristics based on its benzophenone core and compare them to the well-documented performance of commercial alternatives. The methoxy substituents are known to shift the absorption spectrum compared to unsubstituted benzophenone.
| Feature | 4,3'-Dimethoxybenzophenone (Expected) | Darocur® 1173 | Irgacure® 184 | Irgacure® 819 (BAPO) | Benzophenone (Baseline) |
| Type | Type II (H-Abstraction) | Type I (Cleavage) | Type I (Cleavage) | Type I (Cleavage) | Type II (H-Abstraction) |
| Appearance | Likely a solid powder | Colorless to slightly yellow liquid[7] | White crystalline powder | Yellowish powder[11] | White solid |
| λmax (nm) | ~288 nm (inferred)¹ | ~245, 280, 331 nm | ~246, 280, 334 nm | ~370 nm | ~253, 344 nm |
| Co-initiator | Required (e.g., tertiary amine) | Not required | Not required | Not required | Required |
| Key Advantage | Potentially good surface cure | Non-yellowing, good compatibility[5][7] | Fast cure, low yellowing, good balance of cure[5][8] | Cures thick sections, suitable for pigmented systems, high efficiency[5][9] | Cost-effective |
| Key Disadvantage | Requires co-initiator, potential for oxygen inhibition, likely yellowing | Lower efficiency in pigmented systems | Can be volatile | Yellow color, can photobleach | Oxygen inhibition, causes yellowing, lower efficiency |
| Typical Use | Clear coatings, adhesives | Clear coatings on paper, metal, plastics[7] | Clear coatings, adhesives[5] | White/pigmented coatings, composites, gel coats[5] | Overprint varnishes, inks |
¹The UV absorption maximum for 4,4'-Dimethoxybenzophenone is noted around 284 nm.[10] It is reasonable to expect a similar absorption profile for the 4,3'-isomer.
Experimental Protocol: A Framework for Objective Comparison
To rigorously evaluate the performance of 4,3'-Dimethoxybenzophenone against a commercial standard like Irgacure 184, a standardized experimental approach is essential. The following protocol outlines a method using Real-Time Fourier-Transform Infrared (RT-FTIR) spectroscopy to monitor the polymerization kinetics.
Objective:
To compare the photopolymerization rate and final conversion of an acrylate formulation initiated by 4,3'-Dimethoxybenzophenone/co-initiator versus a commercial Type I photoinitiator.
Materials & Equipment:
-
Monomer: Tri(propylene glycol) diacrylate (TPGDA)
-
Photoinitiators: 4,3'-Dimethoxybenzophenone, Irgacure 184
-
Co-initiator: Triethylamine (TEA) or Ethyl 4-(dimethylamino)benzoate (EDB)
-
UV Light Source: Medium-pressure mercury lamp with controlled intensity (e.g., 100 mW/cm²)
-
Spectrometer: FTIR spectrometer equipped for real-time measurements (RT-FTIR)
-
Sample Holder: BaF₂ or KBr salt plates
Step-by-Step Methodology:
-
Formulation Preparation:
-
Formulation A (Test): Prepare a solution of 3% w/w 4,3'-Dimethoxybenzophenone and 3% w/w TEA in TPGDA.
-
Formulation B (Control): Prepare a solution of 3% w/w Irgacure 184 in TPGDA.
-
Rationale: A 3% concentration is a typical starting point for photoinitiators.[6] For the Type II system, an equimolar or slight excess of the co-initiator relative to the photoinitiator is often used to ensure efficient hydrogen abstraction.
-
-
Sample Preparation:
-
Place a small drop of the formulation between two salt plates to create a thin film of uniform thickness (~20 µm).
-
Rationale: A thin, uniform film minimizes light attenuation effects and ensures consistent results, which is crucial for kinetic studies.[8]
-
-
RT-FTIR Measurement:
-
Place the sample in the RT-FTIR spectrometer.
-
Begin recording spectra continuously (e.g., 2 scans per second).
-
After a brief baseline measurement (5-10 seconds), open the shutter of the UV lamp to expose the sample to UV radiation.
-
Continue recording spectra until the polymerization reaction has plateaued (i.e., no further change in the acrylate peak is observed).
-
Rationale: RT-FTIR allows for the direct monitoring of the disappearance of the acrylate C=C double bond peak (typically around 810 cm⁻¹), which is a direct measure of monomer conversion.[2][12]
-
-
Data Analysis:
-
Calculate the degree of conversion (DC%) over time by monitoring the decrease in the area of the acrylate peak at 810 cm⁻¹, normalized against an internal reference peak that does not change during the reaction (e.g., a C=O ester peak).
-
Plot DC% versus time for both formulations.
-
From the plot, determine key kinetic parameters: the maximum polymerization rate (Rp,max) and the final conversion (DC_final).
-
Caption: Experimental workflow for comparing photoinitiator performance using RT-FTIR.
Conclusion and Scientific Insights
Expected Performance of 4,3'-Dimethoxybenzophenone:
-
It will likely be an effective initiator for clear, thin-film applications.
-
Performance will be hampered by oxygen, a known inhibitor of radical polymerization, especially for Type II systems.[6]
-
Compared to unsubstituted benzophenone, the methoxy groups may slightly enhance its molar extinction coefficient and shift its absorption, potentially improving its light-harvesting ability.[10]
-
It is unlikely to match the raw speed and efficiency of modern Type I α-cleavage initiators like Irgacure 819, especially in challenging applications like pigmented or thick-section curing.[5]
For the practicing scientist, the choice of photoinitiator is a balance of performance, cost, and application-specific requirements. While novel structures like 4,3'-Dimethoxybenzophenone are of academic interest, commercial photoinitiators like the Irgacure and Darocur series offer a portfolio of well-characterized, high-performance options for a vast array of applications. The provided experimental protocol serves as a universal template for any researcher aiming to validate and compare the performance of new or existing photoinitiators in their specific formulations.
References
- Benchchem. Efficacy of 4-Methoxy-3'-methylbenzophenone in comparison to other Type II photoinitiators.
- Nowak, M., et al. (2021). The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. PMC - NIH.
- Baoxu Chemical. (2022). Photoinitiator for UV Coating, Ink, Adhesive, Irgacure Equal.
- Childress, R., et al. (2022). Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing. PMC - NIH.
- ResearchGate. (2025). Influence of Darocur 1173 photoinitiator on the photocrosslinking and properties of UV‐cured coatings based on an epoxidiacrylate oligomer and hexanediol diacrylate monomer.
- Li, Y., et al. (2022). Characteristics of a novel photoinitiator aceanthrenequinone-initiated polymerization and cytocompatibility of its triggered polymer. PMC - NIH.
- ResearchGate. Photoinitiators with low migration capability based on benzophenone.
- Tomkowska, K., et al. (2021). Water-Soluble Photoinitiators in Biomedical Applications. PMC - NIH.
- Sigma-Aldrich. Photoinitiators for Polymerization.
- Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. (2025). PMC - NIH.
- Ciba Specialty Chemicals. Photoinitiators for UV Curing.
- ResearchGate. (2025). Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings.
- Ricci, M. & Dietliker, K. (2006). Radical Photoinitiators for UV-Curing In Industrial Applications. ScholarWorks@BGSU.
- RadTech. Multiple Photoinitiators for Improved Performance.
- ResearchGate. (2025). Efficiency of 4,4′‐bis(N,N‐diethylamino) benzophenone for the polymerization of dimethacrylate resins in thick sections.
- ResearchGate. Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency.
- PubChem - NIH. 4,4'-Dimethoxybenzophenone | C15H14O3 | CID 7032.
- PubMed. (2024). Three methods to measure the photopolymerization kinetics for different radiant emittance and composite type.
- IGM Resins. Omnirad 1173 (Former Irgacure® 1173) Product Data Sheet.
- Journal of Coatings Technology. (2001). FACTORS INFLUENCING THE EFFICIENCY OF PHOTOINITIATION IN RADIATION CURABLE INK FORMULATIONS.
Sources
- 1. Characteristics of a novel photoinitiator aceanthrenequinone-initiated polymerization and cytocompatibility of its triggered polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]
- 6. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 7. additivesforpolymer.com [additivesforpolymer.com]
- 8. radtech.org [radtech.org]
- 9. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. additivesforpolymer.com [additivesforpolymer.com]
- 12. kar.kent.ac.uk [kar.kent.ac.uk]
A Senior Application Scientist's Comparative Guide to Dimethoxybenzophenone Isomers for Researchers and Drug Development Professionals
This guide provides an in-depth technical comparison of the physicochemical and spectroscopic properties of dimethoxybenzophenone isomers, with a primary focus on the commercially available and well-characterized 4,4'- and 3,4'-isomers. Due to a notable scarcity of published experimental data for 4,3'-Dimethoxybenzophenone, this document will leverage the established properties of its isomers to provide scientifically grounded estimations and a comparative framework. This approach is designed to empower researchers, scientists, and drug development professionals in making informed decisions for applications ranging from photochemistry to pharmaceutical synthesis.
Introduction: The Versatile Benzophenone Scaffold
Benzophenones are a class of aromatic ketones that serve as a fundamental scaffold in organic chemistry. Their utility is underscored by their applications as photoinitiators, UV-blocking agents in sunscreens and polymers, and as key intermediates in the synthesis of pharmaceuticals.[1][2] The photochemical properties of the benzophenone core are of particular interest, as it can be readily excited to a triplet state, enabling it to participate in a variety of photochemical reactions.
The addition of electron-donating methoxy (-OCH₃) groups to the benzophenone structure significantly influences its electronic and, consequently, its physicochemical and spectroscopic properties. The position of these methoxy groups on the phenyl rings dictates the molecule's polarity, steric hindrance, and conjugation, leading to distinct characteristics for each isomer. This guide will delve into a comparative analysis of these properties.
Comparative Analysis of Physicochemical Properties
The position of the methoxy groups has a pronounced effect on the physical properties of dimethoxybenzophenone isomers. The following table summarizes the available experimental data for the 4,4'- and 3,4'-isomers and provides a theoretical estimation for the 4,3'-isomer based on structure-property relationships.
| Property | 4,4'-Dimethoxybenzophenone | 3,4-Dimethoxybenzophenone | 4,3'-Dimethoxybenzophenone (Estimated) |
| CAS Number | 90-96-0[3] | 4038-14-6[4] | 75731-44-1[5] |
| Molecular Formula | C₁₅H₁₄O₃[3] | C₁₅H₁₄O₃[4] | C₁₅H₁₄O₃ |
| Molecular Weight | 242.27 g/mol [3] | 242.27 g/mol [4] | 242.27 g/mol |
| Melting Point | 141-146 °C[6] | 52-57 °C[1] | Lower than 4,4'-isomer, likely between 50-100 °C |
| Appearance | White to light yellow crystalline powder[7] | White to off-white powder[1] | Likely a white to off-white solid |
| Solubility | Insoluble in water; soluble in ethanol, acetone, chloroform, and ethyl acetate.[7][8] | Good solubility in organic solvents.[1] | Expected to be soluble in common organic solvents. |
Expert Insights: The significant difference in melting points between the 4,4'- and 3,4'-isomers is a direct consequence of their molecular symmetry. The highly symmetrical structure of 4,4'-Dimethoxybenzophenone allows for more efficient packing in the crystal lattice, resulting in a much higher melting point. The less symmetrical 3,4'- and the anticipated 4,3'-isomers would have weaker intermolecular forces in their solid states, leading to lower melting points.
Spectroscopic Properties: A Fingerprint of Molecular Structure
Spectroscopic analysis provides invaluable information about the chemical structure and electronic environment of a molecule. Below is a comparison of the expected spectroscopic signatures of the dimethoxybenzophenone isomers.
Infrared (IR) Spectroscopy
The IR spectrum is instrumental in identifying key functional groups. For all dimethoxybenzophenone isomers, the most prominent peaks will be associated with the carbonyl (C=O) stretch and the C-O stretches of the methoxy groups.
| Functional Group | 4,4'-Dimethoxybenzophenone (Observed) | 3,4-Dimethoxybenzophenone (Expected) | 4,3'-Dimethoxybenzophenone (Expected) |
| C=O Stretch | ~1640-1660 cm⁻¹ | ~1640-1660 cm⁻¹ | ~1640-1660 cm⁻¹ |
| Aromatic C=C Stretch | ~1500-1600 cm⁻¹ | ~1500-1600 cm⁻¹ | ~1500-1600 cm⁻¹ |
| C-O-C (Aryl Ether) Stretch | ~1230-1260 cm⁻¹ (asymmetric), ~1020-1040 cm⁻¹ (symmetric)[9] | Similar to 4,4'-isomer | Similar to 4,4'-isomer |
| C-H (Aromatic) Stretch | ~3000-3100 cm⁻¹[9] | ~3000-3100 cm⁻¹ | ~3000-3100 cm⁻¹ |
| C-H (Methyl) Stretch | ~2830-2960 cm⁻¹[9] | ~2830-2960 cm⁻¹ | ~2830-2960 cm⁻¹ |
Causality Behind Experimental Choices: When acquiring an IR spectrum, preparing the sample as a KBr pellet or a mull is common for solid samples to minimize interference from solvents.[10] The distinct fingerprint region (below 1500 cm⁻¹) will show subtle differences between the isomers due to variations in their overall symmetry and bending vibrations, which can be used for definitive identification when compared against a reference spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise connectivity of atoms in a molecule. The chemical shifts of the protons and carbons are highly sensitive to their local electronic environment.
¹H NMR Spectroscopy (Estimated Chemical Shifts in CDCl₃)
| Proton Environment | 4,4'-Dimethoxybenzophenone | 3,4-Dimethoxybenzophenone | 4,3'-Dimethoxybenzophenone |
| -OCH₃ | ~3.8-3.9 ppm (singlet, 6H) | Two singlets, ~3.9-4.0 ppm (3H each) | Two singlets, ~3.8-3.9 ppm (3H each) |
| Aromatic Protons | Two doublets, ~6.9-7.0 and ~7.7-7.8 ppm (4H each) | Complex multiplet, ~6.8-7.8 ppm (7H) | Complex multiplet, ~6.9-7.8 ppm (7H) |
¹³C NMR Spectroscopy (Estimated Chemical Shifts in CDCl₃)
| Carbon Environment | 4,4'-Dimethoxybenzophenone | 3,4-Dimethoxybenzophenone | 4,3'-Dimethoxybenzophenone |
| C=O | ~195 ppm | ~196 ppm | ~195 ppm |
| -OCH₃ | ~55 ppm | Two signals, ~56 ppm | Two signals, ~55 ppm |
| Aromatic Carbons | 4 signals | 10 signals | 10 signals |
Expert Insights: The symmetry of the 4,4'-isomer results in a simplified NMR spectrum with fewer signals. In contrast, the lower symmetry of the 3,4'- and 4,3'-isomers leads to more complex spectra with a greater number of distinct signals for the aromatic protons and carbons, making unambiguous assignment more challenging without advanced 2D NMR techniques.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Benzophenones typically exhibit two main absorption bands: a strong π → π* transition at shorter wavelengths and a weaker, often less defined, n → π* transition at longer wavelengths.[11]
| Isomer | Expected λmax (π → π) | Expected λmax (n → π) |
| 4,4'-Dimethoxybenzophenone | ~290-310 nm | ~330-350 nm |
| 3,4-Dimethoxybenzophenone | ~280-300 nm | ~330-350 nm |
| 4,3'-Dimethoxybenzophenone | ~285-305 nm | ~330-350 nm |
Trustworthiness of Protocols: The choice of solvent is critical in UV-Vis spectroscopy as it can influence the position of the absorption maxima.[11] Nonpolar solvents are often preferred for resolving the fine structure of spectra. A self-validating system would involve running the spectrum in multiple solvents of varying polarity to observe the characteristic shifts of the n → π* and π → π* transitions.
Synthesis and Experimental Workflows
The most common method for synthesizing dimethoxybenzophenones is the Friedel-Crafts acylation.[2] The specific starting materials will vary depending on the desired isomer.
General Friedel-Crafts Acylation Protocol
This protocol is a generalized procedure that can be adapted for the synthesis of the different isomers.
Diagram of the Friedel-Crafts Acylation Workflow
Caption: Generalized workflow for the synthesis of dimethoxybenzophenone isomers via Friedel-Crafts acylation.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the Lewis acid catalyst (e.g., aluminum chloride) and an anhydrous solvent (e.g., dichloromethane or carbon disulfide).[2]
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add the appropriate acyl chloride (e.g., 4-methoxybenzoyl chloride or 3-methoxybenzoyl chloride) to the dropping funnel and add it dropwise to the stirred suspension. Following this, add the substituted benzene (e.g., anisole or veratrole) dropwise.
-
Reaction: Allow the reaction mixture to stir at 0 °C for a specified time and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Workup: Once the reaction is complete, carefully pour the reaction mixture over crushed ice and water to quench the reaction. Separate the organic layer and extract the aqueous layer with an appropriate organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Authoritative Grounding: The choice of a Lewis acid catalyst is critical for the success of the Friedel-Crafts acylation. Aluminum chloride is a strong and commonly used catalyst, but others like zinc chloride can also be employed.[2] The stoichiometry of the catalyst is important as it complexes with the carbonyl group of the product.
Applications and Comparative Utility
The primary application of dimethoxybenzophenones stems from their ability to absorb UV radiation.
-
UV Filters: All isomers are expected to function as effective UV absorbers, making them valuable in sunscreens, plastics, and coatings to prevent photodegradation.[1][2]
-
Photoinitiators: In polymer chemistry, they can act as photoinitiators for UV-curable inks, adhesives, and coatings.[7]
-
Pharmaceutical Intermediates: The benzophenone scaffold is present in various biologically active molecules, and dimethoxy-substituted derivatives serve as important building blocks in their synthesis.
The choice of a specific isomer will depend on the desired physical properties for a particular application. For instance, the higher melting point of the 4,4'-isomer might be advantageous in applications requiring a solid with high thermal stability. Conversely, the lower melting points of the other isomers might be beneficial for formulations requiring better solubility at lower temperatures.
Conclusion
While a comprehensive experimental profile for 4,3'-Dimethoxybenzophenone remains to be fully elucidated in the literature, a comparative analysis of its well-characterized isomers, 4,4'- and 3,4'-Dimethoxybenzophenone, provides a robust framework for understanding its likely properties and potential applications. The position of the methoxy substituents profoundly influences the physicochemical and spectroscopic characteristics of these compounds. This guide has provided a detailed comparison based on available data and established chemical principles to aid researchers in their experimental design and application development.
References
-
Chem-Impex. (n.d.). 3,4-Dimethoxybenzophenone. Retrieved February 2, 2026, from [Link]
-
CP Lab Safety. (n.d.). 4-Chloro-3', 4'-dimethoxybenzophenone, min 98%, 1 gram. Retrieved February 2, 2026, from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026, January 24). Understanding the Chemical Synthesis of 3,4-Dimethoxybenzophenone. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). 4,4'-Dimethoxybenzophenone. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). 3,4-Dimethoxybenzophenone. Retrieved February 2, 2026, from [Link]
-
NIST. (n.d.). 4,4'-Dimethoxybenzophenone. Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). CN102329207B - Synthesis method of 2, 2'-dihydroxy-4, 4'-dimethoxybenzophenone.
-
ATB. (n.d.). 3,4-Dimethoxybenzophenone. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). Benzophenone-6. Retrieved February 2, 2026, from [Link]
-
SpectraBase. (n.d.). 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone. Retrieved February 2, 2026, from [Link]
-
Transtutors. (2022, February 18). Solved - 5. Interpret The IR Spectrum Of 1,4-Dimethoxybenzene... Retrieved February 2, 2026, from [Link]
-
Glaser, R. (n.d.). Chemistry 416, Solvent Effects on UV/Vis Spectra. Retrieved February 2, 2026, from [Link]
-
NIST. (n.d.). Methanone, (4-methoxyphenyl)phenyl-. Retrieved February 2, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 4,4'-Dimethoxybenzophenone | C15H14O3 | CID 7032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,4-Dimethoxybenzophenone | C15H14O3 | CID 286742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. 4,4'-Dimethoxybenzophenone, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 7. guidechem.com [guidechem.com]
- 8. 4,4'-Dimethoxybenzophenone | 90-96-0 [chemicalbook.com]
- 9. (Solved) - 5. Interpret The IR Spectrum Of 1,4-Dimethoxybenzene,... (1 Answer) | Transtutors [transtutors.com]
- 10. 4,4'-Dimethoxybenzophenone [webbook.nist.gov]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
differential scanning calorimetry (DSC) of dimethoxybenzophenone isomers
This guide details the Differential Scanning Calorimetry (DSC) analysis of dimethoxybenzophenone isomers, specifically focusing on the differentiation between the highly symmetric 4,4'-dimethoxybenzophenone and the asymmetric 3,4-dimethoxybenzophenone .
Executive Summary
In drug development and polymer synthesis, distinguishing between structural isomers is critical due to their vastly different reactivities and biological activities. This guide compares the thermal profiles of 4,4'-dimethoxybenzophenone (a common photoinitiator/intermediate) and 3,4-dimethoxybenzophenone .
Key Finding: The structural symmetry of the 4,4'-isomer results in a significantly higher lattice energy, manifesting as a melting point (
Technical Analysis & Causality
The Isomers: Structural Impact on Thermal Behavior
The position of the methoxy (-OCH
-
4,4'-Dimethoxybenzophenone (Para-substituted):
-
Structure: Symmetrical. The methoxy groups are on opposite ends of the benzophenone core.
-
Thermal Consequence: High molecular symmetry allows for efficient packing in the solid state. This maximizes intermolecular forces (Van der Waals and
- stacking), requiring more thermal energy to break the lattice. -
DSC Signature: Sharp, high-temperature endotherm (
).
-
-
3,4-Dimethoxybenzophenone (Meta/Para-substituted):
-
Structure: Asymmetrical. The methoxy groups are adjacent on a single ring.
-
Thermal Consequence: The steric bulk of adjacent groups disrupts efficient packing. The resulting crystal lattice is less stable (lower lattice energy).
-
DSC Signature: Broad, low-temperature endotherm (
).
-
Comparative Data Table
| Property | 4,4'-Dimethoxybenzophenone | 3,4-Dimethoxybenzophenone | Benzophenone (Parent) |
| CAS Number | 90-96-0 | 4038-14-6 | 119-61-9 |
| Symmetry | High ( | Low ( | Moderate |
| Melting Point ( | 141 -- 143 °C | 52 -- 57 °C | 47 -- 51 °C |
| Peak Shape | Sharp (High Crystallinity) | Broad (Lower Crystallinity) | Sharp |
| High (> 25 kJ/mol) | Moderate (< 20 kJ/mol) | ~18.2 kJ/mol | |
| Primary Use | Photoinitiator, UV Blocker | Pharma Intermediate | UV Blocker |
Note: The melting point of the 3,4-isomer is dangerously close to ambient storage temperatures in hot climates, necessitating strict cold chain storage (0-8°C) to prevent sintering, which DSC can detect as "pre-melt" baseline noise.
Experimental Protocol (Self-Validating)
To ensure trustworthy data (E-E-A-T), follow this standard operating procedure. This protocol minimizes thermal lag and maximizes resolution between potential polymorphs.
Sample Preparation[3]
-
Mass: Weigh 2.0 -- 4.0 mg of sample. Rationale: Large masses broaden peaks and shift
onset; small masses reduce sensitivity. -
Pan Selection: Use Tzero Aluminum Pans (hermetically sealed with a pinhole). Rationale: A pinhole prevents pressure buildup from volatiles while maintaining thermal contact.
-
Reference: Empty Tzero Aluminum Pan of matched weight (
mg).
Instrument Parameters
-
Purge Gas: Nitrogen (
) at 50 mL/min . Rationale: Prevents oxidative degradation during melting. -
Method: Heat-Cool-Heat Cycle.
-
Ramp 1: 20°C to 160°C at 10°C/min (Erases thermal history).
-
Cool: 160°C to 0°C at 10°C/min (Controlled crystallization).
-
Ramp 2: 0°C to 160°C at 10°C/min (The analytical run).
-
Workflow Visualization
The following diagram outlines the logical flow for identifying isomers and checking purity using DSC.
Figure 1: Decision logic for differentiating dimethoxybenzophenone isomers via thermal analysis.
Advanced Analysis: Polymorphism & Purity
Polymorphism Screening
Benzophenone derivatives are notorious for polymorphism (existing in multiple crystal forms).
-
Observation: If an exothermic peak (crystallization) appears immediately after a melting event, or if a small endotherm appears before the main peak, the sample likely contains a metastable polymorph.
-
Action: Perform the "Heat-Cool-Heat" cycle. If the second heating run shows a different melting point than the first, the material is polymorphic. 4,4'-dimethoxybenzophenone is generally stable, but rapid cooling can induce metastable states.
Purity Determination (Van't Hoff Analysis)
For the 4,4'-isomer, the sharpness of the melting peak allows for purity calculation.
-
Mechanism: Impurities depress the melting point and broaden the peak (melting range expansion).
-
Calculation: Modern DSC software uses the Van't Hoff equation to calculate molar purity based on the slope of the melting leading edge.
-
Requirement: Peak must be
pure for accurate calculation. -
3,4-Isomer Limitation: Due to its naturally broad melting range (52-57°C), Van't Hoff purity analysis is less reliable; HPLC is recommended for purity quantification of this isomer.
-
References
-
National Institute of Standards and Technology (NIST). (2025). 4,4'-Dimethoxybenzophenone Gas Phase and Condensed Phase Thermochemistry Data. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]
-
PubChem. (2025).[2] Compound Summary: 4,4'-Dimethoxybenzophenone (CID 7032).[2] National Library of Medicine. Retrieved from [Link]
- Giron, D. (2002). Applications of Thermophysics and Thermochemistry in the Pharmaceutical Industry. Journal of Thermal Analysis and Calorimetry.
Sources
comparing the reactivity of different positions on the anisole ring in Friedel-Crafts acylation
A Comparative Guide to the Regioselectivity of Friedel-Crafts Acylation on the Anisole Ring
This guide provides an in-depth analysis of the factors governing the reactivity of the different positions on the anisole ring during Friedel-Crafts acylation. We will explore the underlying electronic and steric principles, present supporting experimental data, and provide a detailed protocol for researchers, scientists, and drug development professionals engaged in aromatic chemistry.
Introduction: The Friedel-Crafts Acylation of Anisole
The Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring.[1][2] This electrophilic aromatic substitution (EAS) is pivotal for synthesizing aryl ketones, which are valuable intermediates in the pharmaceutical and fine chemical industries.[3][4] When applied to substituted benzenes like anisole (methoxybenzene), the reaction's outcome is dictated by the directing influence of the substituent. The methoxy (-OCH₃) group on anisole is a powerful activating, ortho, para-directing group, making the ring significantly more reactive than benzene towards electrophiles.[5][6] This guide dissects why, despite activation at two distinct positions, Friedel-Crafts acylation of anisole exhibits remarkable regioselectivity, almost exclusively favoring substitution at the para position.
Theoretical Framework: Unpacking the Reactivity
To comprehend the reactivity differences between the ortho, meta, and para positions, one must first understand the reaction mechanism and the electronic contributions of the methoxy group.
Mechanism of Friedel-Crafts Acylation
The reaction proceeds via a two-step mechanism common to electrophilic aromatic substitutions.[7]
-
Formation of the Electrophile: A strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), reacts with an acylating agent (an acyl chloride or anhydride) to generate a highly electrophilic, resonance-stabilized acylium ion.[1][7][8]
-
Electrophilic Attack and Restoration of Aromaticity: The electron-rich π-system of the anisole ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[8][9] A weak base then abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final acylated product.[10]
Caption: General mechanism of Friedel-Crafts Acylation.
The Directing Influence of the Methoxy Group
The methoxy group governs the regioselectivity through a combination of two opposing electronic effects: a powerful resonance effect and a weaker inductive effect.
-
Resonance Effect (+R): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic ring's π-system.[10] This donation of electron density is a powerful activating effect. As the resonance structures illustrate, this electron density is specifically increased at the ortho and para positions, making them the most nucleophilic sites for electrophilic attack.[5][10]
-
Inductive Effect (-I): Oxygen is more electronegative than carbon, leading to a withdrawal of electron density from the ring through the sigma bond.[9][11] This inductive effect is deactivating but is significantly weaker than the resonance donation.
The dominance of the resonance effect (+R > -I) makes the methoxy group a strong activating group and directs incoming electrophiles to the electron-rich ortho and para positions.[6][11][12]
A Head-to-Head Comparison: Ortho vs. Para vs. Meta Reactivity
While electronic factors activate both the ortho and para positions, the final product distribution is overwhelmingly skewed towards the para isomer. This is a direct consequence of the interplay between electronic stabilization and steric hindrance.
Para vs. Ortho Positions: A Tale of Steric Hindrance
-
Electronic Stability: Attack at either the ortho or para position leads to a highly stabilized arenium ion intermediate. A key resonance contributor places the positive charge on the carbon directly attached to the methoxy group. This allows the oxygen's lone pair to participate directly in resonance, forming a fourth, highly stable oxonium ion structure that satisfies the octet rule for all atoms.[13] This additional stabilization is the reason why substitution is strongly favored at these positions.
-
Steric Effects: The decisive factor in the ortho vs. para competition is steric hindrance.[12][13] The methoxy group, while not excessively large, poses a significant spatial barrier to the incoming electrophile, which is often a bulky acylium ion complexed with the Lewis acid.[13] Attack at the ortho positions is sterically hindered, increasing the activation energy for this pathway.[13] The para position, being remote from the methoxy group, is sterically accessible and allows for a lower-energy transition state. This phenomenon, where a substituent at the ortho position influences reactivity due to spatial crowding, is often termed the "ortho effect".[14][15]
The Meta Position: Electronically Disfavored
-
Electronic Stability: When electrophilic attack occurs at the meta position, the resulting arenium ion is significantly less stable. Examination of the resonance structures shows that the positive charge is never delocalized onto the carbon atom bearing the methoxy group.[9] Consequently, the oxygen atom's lone pair cannot provide direct resonance stabilization to the carbocation intermediate.[9]
Caption: Comparison of pathways for Friedel-Crafts acylation of anisole.
Supporting Experimental Data
Experimental results consistently validate the theoretical preference for para-acylation. The reaction demonstrates high yields and exceptional regioselectivity.
| Acylating Agent | Lewis Acid | Solvent | Conditions | Product Distribution | Yield | Reference |
| Acetic Anhydride | AlCl₃ | Dichloromethane | Not Specified | Predominantly para | 85.7% | [7] |
| Propionyl Chloride | FeCl₃ | Dichloromethane | Room Temp, 15 min | Predominantly para | Not Specified | [3][5] |
| Propionic Anhydride | [CholineCl][ZnCl₂]₃ | None | 120 °C, 5 min (MW) | >99% para | 95% | [4] |
| Octanoic Acid | Hβ Zeolite | None | 155 °C | High selectivity for para | 72.7% conversion | [16] |
Note: Direct comparison between studies can be challenging due to variations in experimental conditions, but the trend of overwhelming para-selectivity is consistent.
Detailed Experimental Protocol: Acylation of Anisole
This protocol describes the Friedel-Crafts acylation of anisole with propionyl chloride using ferric chloride as the Lewis acid catalyst, a common undergraduate and research laboratory procedure.[5]
Materials and Equipment
-
Reagents: Anisole, propionyl chloride, anhydrous ferric chloride (FeCl₃), dichloromethane (CH₂Cl₂), deionized water, 5% aqueous sodium hydroxide (NaOH), anhydrous magnesium sulfate (MgSO₄).
-
Equipment: 25 mL round-bottom flask, Claisen adapter, stir bar, Pasteur pipettes, separatory funnel, Erlenmeyer flasks, hot plate, gravity filtration setup.
Experimental Workflow
Caption: Step-by-step workflow for the acylation of anisole.
Step-by-Step Procedure
-
Reaction Setup: To a 25 mL round-bottom flask containing a magnetic stir bar, add anhydrous ferric chloride (0.66 g, 4.0 mmol) and 6 mL of dichloromethane. Fit the flask with a Claisen adapter.[5]
-
Acylating Agent: In the main neck of the Claisen adapter, add propionyl chloride (0.41 mL, 4.6 mmol) to the FeCl₃ suspension.[5]
-
Substrate Addition: Prepare a solution of anisole (0.43 mL, 4.6 mmol) in 3 mL of dichloromethane. Using a Pasteur pipette, add this solution dropwise to the stirring reaction mixture over approximately 5 minutes. An exothermic reaction and color change (often to orange or dark red) should be observed.[5][17]
-
Reaction Time: Allow the mixture to stir at room temperature for an additional 10 minutes after the addition is complete.[5]
-
Workup - Quenching: Carefully quench the reaction by the slow, dropwise addition of 5 mL of ice-cold water. The initial addition should be very slow as the reaction with water is vigorous. Stir for 5 minutes.[5][17]
-
Workup - Extraction: Transfer the entire mixture to a separatory funnel. Add another 10 mL of water. Extract the aqueous layer twice with 5 mL portions of dichloromethane. Combine the organic layers. The dichloromethane layer will be the bottom layer.[17]
-
Workup - Washing: Wash the combined organic layers with 10 mL of 5% aqueous NaOH solution to remove any unreacted acyl chloride and acidic byproducts.
-
Workup - Drying: Dry the organic layer over anhydrous magnesium sulfate for approximately 5 minutes, then remove the drying agent by gravity filtration into a pre-weighed beaker.[5]
-
Isolation: Gently evaporate the dichloromethane solvent on a hot plate set to a low heat setting to yield the product, 4-methoxypropiophenone, typically as an oil or low-melting solid.[17]
-
Characterization: The identity and regiochemistry of the product should be confirmed using ¹H NMR and IR spectroscopy. The ¹H NMR spectrum of the para product is distinctive, showing two doublets in the aromatic region, each integrating to 2H.[7]
Conclusion
The Friedel-Crafts acylation of anisole serves as a classic example of how electronic and steric effects collaboratively determine reaction outcomes in electrophilic aromatic substitution. The potent electron-donating resonance effect of the methoxy group strongly activates the ortho and para positions for attack. However, steric hindrance from the methoxy group itself effectively blocks the ortho positions, leading to a highly regioselective reaction that overwhelmingly favors the formation of the para-acylated product. This predictable selectivity makes the Friedel-Crafts acylation of anisole a robust and reliable method for the synthesis of para-alkoxy aryl ketones.
References
-
Title: 13 Friedel-Crafts Acylation Source: University of Wisconsin-Madison Chemistry Department URL: [Link]
-
Title: For electrophilic aromatic substitution reactions, why is a methoxy group on the aromatic ring more activating Source: brainly.com URL: [Link]
-
Title: Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization Source: YouTube URL: [Link]
-
Title: Friedel Crafts Acylation Experiment Part 1, Prelab Source: YouTube URL: [Link]
-
Title: Organic Chemistry Friedel-Crafts Acylation of Anisole Source: YouTube URL: [Link]
-
Title: Friedel-Crafts Acylation of Anisole Source: DePaul University, Department of Chemistry URL: [Link]
-
Title: Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry| Class-12 Source: YouTube URL: [Link]
-
Title: Grids I: Electrophilic Aromatic Substitution Source: SciELO México URL: [Link]
-
Title: Friedel-Crafts Acylation Source: Chemistry Steps URL: [Link]
-
Title: Application of the Catalytic Friedel-Crafts Acylation Reaction and Regioselectivity Correlations Source: Semantic Scholar URL: [Link]
-
Title: An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl₂]₃) Source: RSC Publishing URL: [Link]
-
Title: On Friedel-Crafts acetylation, anisole yields Source: Vedantu URL: [Link]
-
Title: Directing Effects in Electrophilic Aromatic Substitution Made EASY! Source: YouTube URL: [Link]
-
Title: Aromatic Electrophilic substitution Source: SlidePlayer URL: [Link]
-
Title: EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation Source: Master Organic Chemistry URL: [Link]
-
Title: A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst Source: ResearchGate URL: [Link]
-
Title: Activating and Deactivating Groups In Electrophilic Aromatic Substitution Source: Master Organic Chemistry URL: [Link]
-
Title: Friedel–Crafts acylation of anisole with propanoic acid. Source: ResearchGate URL: [Link]
-
Title: The Friedel-Crafts Acylation of Anisole Under Various Reaction Conditions Source: ResearchGate URL: [Link]
-
Title: Ortho effect Source: Wikipedia URL: [Link]
-
Title: Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution Source: Master Organic Chemistry URL: [Link]
-
Title: Acylation of anisole with long-chain carboxylic acids over wide pore zeolites Source: ResearchGate URL: [Link]
-
Title: Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites Source: RSC Advances (RSC Publishing) URL: [Link]
-
Title: Steric Hindrance | Organic Chemistry Source: YouTube URL: [Link]
-
Title: Acylation of anisole with carboxylic acids catalyzed by tungsten oxide supported on titanium dioxide Source: ResearchGate URL: [Link]
-
Title: Ortho-effect in substituted aromatic acids and bases Source: Chemistry Stack Exchange URL: [Link]
Sources
- 1. 傅-克酰基化反应 [sigmaaldrich.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. brainly.com [brainly.com]
- 7. condor.depaul.edu [condor.depaul.edu]
- 8. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 9. lkouniv.ac.in [lkouniv.ac.in]
- 10. youtube.com [youtube.com]
- 11. Grids I: Electrophilic Aromatic Substitution [scielo.org.mx]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Ortho effect - Wikipedia [en.wikipedia.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal Procedures: 4,3'-Dimethoxybenzophenone
[1][2][3]
Executive Safety Summary
-
Chemical Class: Aromatic Ketone / Ether[2]
-
Primary Hazard: Aquatic Toxicity & Irritant (Skin/Eye/Respiratory).[1][2]
-
Disposal Method: High-Temperature Incineration (via approved hazardous waste contractor).[1][2]
-
Drain Disposal: STRICTLY PROHIBITED .[1][3] Benzophenone derivatives are lipophilic and toxic to aquatic life; they do not degrade rapidly in standard water treatment facilities.[1]
Waste Characterization & Segregation
Before disposal, you must characterize the state of the material.[1] 4,3'-Dimethoxybenzophenone is typically a solid white/off-white powder but may be present in reaction mixtures.[1][2]
| Property | Value (Analogous*) | Significance for Disposal |
| Physical State | Solid (Crystalline Powder) | Requires "Solid Organic Waste" stream if pure.[1][2] |
| Solubility | Insoluble in water; Soluble in DCM, Ethyl Acetate | Must not be flushed; rinse glassware with organic solvent. |
| Flash Point | >100°C (Estimated) | Combustible but typically not "Flammable Solid" (Class 4.1).[1] |
| RCRA Status | Non-Listed (Characteristic Check Required) | Classify as "Non-Halogenated Organic."[1] |
*Values based on 4,4'-Dimethoxybenzophenone and 3,4-Dimethoxybenzophenone isomers.
Decision Matrix: Disposal Workflow
This logic flow ensures you select the correct waste stream based on the material's current state.[1]
Figure 1: Decision matrix for segregating 4,3'-Dimethoxybenzophenone waste streams.
Detailed Protocols
Protocol A: Solid Waste (Pure Substance)
Scenario: Disposal of expired stock, weighing boat residues, or failed reaction solids.[1]
-
Container Selection: Use a clean, compatible container (HDPE jar or amber glass).
-
Labeling: Affix a hazardous waste tag.
-
Storage: Keep container closed when not in use. Store in a Secondary Containment Tray to prevent environmental release.
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Scenario: Filtrates from recrystallization or reaction solvents.[1]
-
Segregation: Determine the primary solvent.[1]
-
Consolidation: Pour into the respective satellite accumulation carboy.
-
Compatibility Check: Ensure no strong oxidizers (e.g., Nitric Acid, Peroxides) are present in the waste container, as benzophenones are combustible organic compounds.[1]
Protocol C: Contaminated Debris
Scenario: Gloves, paper towels, and bench mats.[1]
-
Assessment:
-
Grossly Contaminated: If visible powder or liquid is present, place in a sealed bag labeled "Hazardous Debris" and treat as solid chemical waste.[1]
-
Trace Contamination: If only potentially exposed (no visible residue), these can typically be disposed of in standard lab trash (consult your local EHS officer as institutional rules vary).[1][2]
-
Emergency Spill Response
In the event of a benchtop spill of solid 4,3'-Dimethoxybenzophenone:
-
Isolate: Inform nearby personnel.
-
PPE: Wear Nitrile gloves, safety goggles, and a lab coat.[1] If powder is fine/dusty, use an N95 dust mask to prevent inhalation.[1]
-
Containment:
-
Disposal: Place all cleanup materials into a sealable bag and label as "Hazardous Waste: 4,3'-Dimethoxybenzophenone Debris."
Regulatory Context (Scientific Grounding)
While 4,3'-Dimethoxybenzophenone is not explicitly listed on the EPA RCRA P-list or U-list , it falls under the broad category of organic chemical waste.[1][2]
-
USA (EPA): Must be disposed of in accordance with 40 CFR 262 (Standards Applicable to Generators of Hazardous Waste).[1][2] The "Cradle-to-Grave" responsibility applies.[1][2]
-
Ecological Impact: Benzophenone derivatives are known to show UV-absorbing properties and bioaccumulation potential.[1][2] Preventing entry into the water table is the critical environmental objective.[1]
References
-
Fisher Scientific. (2025).[1] Safety Data Sheet: 4,4'-Dimethoxybenzophenone. Retrieved from [1][2]
-
ChemicalBook. (2025).[1][4] 3,4-Dimethoxybenzophenone Properties and Safety. Retrieved from [1][2]
-
Sigma-Aldrich. (2025).[1][2] 4,4'-Dimethoxybenzophenone Product & Safety Data. Retrieved from [2]
-
University of Pennsylvania EHRS. (2025). Laboratory Chemical Waste Management Guidelines. Retrieved from [1][2]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
